molecular formula C10H10O2 B073178 3-Cyclopropylbenzoic acid CAS No. 1129-06-2

3-Cyclopropylbenzoic acid

Cat. No.: B073178
CAS No.: 1129-06-2
M. Wt: 162.18 g/mol
InChI Key: RQRAQQYDNSRVRK-UHFFFAOYSA-N
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Description

3-Cyclopropylbenzoic acid is a strategically important organic compound characterized by a benzoic acid core functionalized with a cyclopropyl substituent at the meta position. This structural motif confers unique steric and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery. Researchers utilize this compound as a key intermediate in the synthesis of complex molecules, particularly in developing enzyme inhibitors and receptor modulators where the cyclopropyl group enhances metabolic stability, reduces conformational flexibility, and improves bioavailability. Its applications extend to agrochemical research and material science, serving as a precursor for functionalized aromatics via reactions such as esterification, amidation, and cross-coupling. The carboxylic acid group enables facile derivatization, facilitating studies on structure-activity relationships and the exploration of novel bioactive compounds. This compound is essential for advancing research in organic synthesis, chemical biology, and pharmaceutical development, offering insights into molecular design and mechanism of action in target-based assays.

Properties

IUPAC Name

3-cyclopropylbenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRAQQYDNSRVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300156
Record name 3-Cyclopropylbenzoic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1129-06-2
Record name 1129-06-2
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Record name 3-Cyclopropylbenzoic acid
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Foundational & Exploratory

3-Cyclopropylbenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Cyclopropylbenzoic acid. The information is curated to support research, discovery, and development activities involving this compound. All quantitative data is presented in structured tables for ease of reference, and where available, detailed experimental protocols are provided.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound at room temperature.[1][2][3] It is recognized as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[1][3]
Molecular Weight 162.19 g/mol [2][4][5]
CAS Number 1129-06-2[5][6][7][8]
Melting Point 119-120 °C[5]
Boiling Point 312.2 ± 21.0 °C (Predicted)[2][5]
Density 1.248 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.27 ± 0.10 (Predicted)[7]
Appearance White to off-white solid[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: For benzoic acid, the carboxyl carbon appears around 170-185 ppm, while the aromatic carbons resonate in the 125-150 ppm range.[11][13][14] The carbons of the cyclopropyl group would be expected at significantly lower chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a carboxylic acid is characterized by several key absorptions. For benzoic acid, a very broad O-H stretching band is observed from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[15][16] The C=O stretching vibration appears as a strong band between 1710 and 1680 cm⁻¹ for aromatic acids.[16][17] A C-O stretching band is typically found in the region of 1320 to 1210 cm⁻¹.[17]

Mass Spectrometry (MS)

The mass spectrum of benzoic acid derivatives typically shows a prominent molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[18]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, general methods for the synthesis of benzoic acid derivatives and related compounds can be adapted.

Synthesis of Benzoic Acid Derivatives

General Workflow for Synthesis

Caption: General workflow for the synthesis and purification of benzoic acid derivatives.

1. Grignard Reaction:

A common method for the synthesis of benzoic acids involves the carbonation of a Grignard reagent. In the case of this compound, this would involve the reaction of 3-cyclopropylphenylmagnesium bromide with carbon dioxide (dry ice), followed by an acidic workup.

  • Materials: 3-Bromocyclopropylbenzene, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), hydrochloric acid.

  • Procedure:

    • Prepare the Grignard reagent by reacting 3-bromocyclopropylbenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • Pour the Grignard solution over an excess of crushed dry ice.

    • After the excess CO₂ has sublimed, hydrolyze the resulting magnesium salt with dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

2. Suzuki Coupling:

Another potential synthetic route is the palladium-catalyzed Suzuki coupling of 3-bromobenzoic acid with cyclopropylboronic acid, or a related derivative.

  • Materials: 3-Bromobenzoic acid, cyclopropylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

  • Procedure:

    • Combine 3-bromobenzoic acid, cyclopropylboronic acid, palladium catalyst, and base in the solvent system.

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup to remove the catalyst and inorganic salts.

    • Extract the product into an organic solvent.

    • Dry the organic layer, and remove the solvent to obtain the crude product.

Purification

Recrystallization:

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • General Protocol:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

    • If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

    • Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography:

For impurities that are difficult to remove by recrystallization, column chromatography can be employed.

  • General Protocol:

    • Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the desired product from impurities (determined by TLC).

    • Prepare a column with the stationary phase.

    • Dissolve the crude product in a minimal amount of solvent and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions (e.g., by TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent to yield the purified this compound.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the carboxylic acid and the cyclopropyl-substituted aromatic ring.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution reactions. The cyclopropyl group is generally considered to be an ortho-, para-directing group.

  • Cyclopropyl Group Reactivity: The cyclopropyl group is a strained ring system and can participate in reactions that involve ring-opening, particularly under acidic conditions or in the presence of certain transition metals.[19] However, the cyclopropyl group is often incorporated into drug molecules to enhance metabolic stability due to its resistance to oxidative metabolism by cytochrome P450 enzymes.[20]

Stability:

Formal stability studies for this compound are not detailed in the provided search results. However, general protocols for stability testing of new drug substances involve evaluating the compound under various conditions of temperature, humidity, and light over a specified period.

Biological Activity and Signaling Pathways

There is no specific information in the provided search results detailing the involvement of this compound in biological signaling pathways or its activity as an enzyme inhibitor. However, the inclusion of a cyclopropyl moiety is a common strategy in drug design to enhance potency and modulate selectivity for biological targets.[20] Derivatives of benzoic acid have been investigated for a wide range of biological activities, including enzyme inhibition.[21] Further research would be required to elucidate the specific biological targets and pathways affected by this compound.

Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Enzyme Enzyme Solution Reaction_Mix Incubate Enzyme, Substrate, & Inhibitor Enzyme->Reaction_Mix Substrate Substrate Solution Substrate->Reaction_Mix Inhibitor This compound (Test Compound) Inhibitor->Reaction_Mix Measurement Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) Reaction_Mix->Measurement Analysis Determine IC₅₀ Value Measurement->Analysis Conclusion Assess Inhibitory Potency Analysis->Conclusion

Caption: A generalized workflow for an enzyme inhibition assay.

References

A Technical Guide to 3-Cyclopropylbenzoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylbenzoic acid is an organic compound that is increasingly utilized as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structural motif, featuring a cyclopropyl group attached to a benzoic acid core, imparts specific steric and electronic properties that can be exploited to modulate the biological activity and physicochemical characteristics of target compounds. This guide provides a comprehensive overview of the structure, IUPAC nomenclature, key physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and a cyclopropyl group at the meta-position (position 3).

Chemical Structure:

The canonical SMILES representation of the molecule is C1CC1C2=CC(=CC=C2)C(=O)O.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.18 g/mol [2]
CAS Number 1129-06-2[2]
Appearance Solid[1]
Boiling Point 312.2 °C at 760 mmHg[1]
pKa 4.27 ± 0.10 (Predicted)[2]
XLogP3 2.9[1]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

The following protocol details a common and effective method for the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (cyclopropylboronic acid) and an organic halide (3-bromobenzoic acid).[3]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species in the presence of a base, and concluding with reductive elimination to yield the final product and regenerate the catalyst.[3]

Materials:

  • 3-Bromobenzoic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 mmol, 1.0 eq), cyclopropylboronic acid (1.3 mmol, 1.3 eq), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 8 mL of toluene and 2 mL of water) to the flask.[3]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer with 1 M HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Visualizations

The following diagrams illustrate the key aspects of this compound synthesis and its logical relationship within a broader chemical context.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 3-Bromobenzoic Acid C Pd(OAc)2 / PCy3 K2CO3, Toluene/Water 90-100 °C A->C B Cyclopropylboronic Acid B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Logical_Relationship This compound This compound Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates Agrochemical Intermediates Agrochemical Intermediates This compound->Agrochemical Intermediates Specialty Chemicals Specialty Chemicals This compound->Specialty Chemicals Drug Discovery Drug Discovery Pharmaceutical Intermediates->Drug Discovery Materials Science Materials Science Agrochemical Intermediates->Materials Science Specialty Chemicals->Materials Science

Caption: Applications of this compound.

References

A Technical Guide to 3-Cyclopropylbenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Cyclopropylbenzoic acid, a key organic compound utilized as a versatile building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its unique structure, combining an aromatic ring with a cyclopropyl group, makes it a valuable precursor in medicinal chemistry and material science.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety considerations.

PropertyValueCitations
Molecular Formula C₁₀H₁₀O₂[1][2][3][4][5]
Molecular Weight 162.19 g/mol [4]
(also reported as 162.1852 g/mol )[1][2][3]
CAS Number 1129-06-2[2][3]
Appearance Solid, Crystalline Powder[1][2][5]
Synonyms m-cyclopropylbenzoic acid, Benzoic acid, 3-cyclopropyl-[2][3]
Topological Polar Surface Area 37.3 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bond Count 2[3]

Applications in Synthetic Chemistry

This compound serves as a crucial starting material in organic synthesis. The carboxylic acid group is readily functionalized, while the cyclopropyl moiety offers a strained three-membered ring that can impart unique conformational constraints and metabolic stability to target molecules. This makes it particularly valuable in the design of novel therapeutic agents.

Key applications include:

  • Pharmaceutical Synthesis : It is a precursor for creating more complex molecules with specific biological activities.[1] The cyclopropyl group is a common feature in modern pharmaceuticals, often used to improve potency, selectivity, or pharmacokinetic properties.

  • Agrochemical Development : The compound is also utilized in the synthesis of new pesticides and herbicides.[1]

  • Material Science : A related compound, 3-Chloro-5-cyclopropylbenzoic acid, is noted for its potential use in developing new materials, suggesting similar applications for this parent compound.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for researchers using this compound as a starting material for the synthesis of a novel derivative, such as an amide for a drug discovery program.

G start Start: 3-Cyclopropylbenzoic Acid & Amine activation Carboxylic Acid Activation (e.g., with HATU/EDC) start->activation Reagents coupling Amide Bond Formation activation->coupling Activated Acid workup Aqueous Workup & Extraction coupling->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification Organic Layer analysis Structure & Purity Analysis (NMR, LC-MS, HPLC) purification->analysis Purified Fractions product Final Product: Amide Derivative analysis->product Verified >95% Purity

References

Synthesis Pathways for 3-Cyclopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

3-Cyclopropylbenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of complex molecular architectures.[1][2] Its unique combination of a rigid cyclopropyl group and a functionalizable benzoic acid moiety makes it an attractive scaffold for drug discovery programs. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting the most suitable route for their specific needs. The core pathways discussed include the Suzuki-Miyaura cross-coupling, Grignard reagent carbonation, and direct cyclopropanation of unsaturated precursors.

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile palladium-catalyzed method for forming carbon-carbon bonds.[3][4] This pathway is often the preferred method for synthesizing this compound due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of the required starting materials: 3-bromobenzoic acid and cyclopropylboronic acid.[3][5] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 3-Bromobenzoic Acid Product This compound A->Product Suzuki-Miyaura Coupling B Cyclopropylboronic Acid B->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Ligand (e.g., PPh3, P(Cy)3) Ligand->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Diagram 1: Suzuki-Miyaura cross-coupling pathway.
Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling to form cyclopropyl-substituted arenes. While not all examples are for 3-bromobenzoic acid specifically, they provide a strong indication of effective catalyst, ligand, and base combinations.

Starting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideCyclopropylboronic AcidPd(OAc)₂ (5)P(Cy)₃ (10)K₃PO₄Toluene/H₂O1006>95 (conversion)[5]
3-Bromobenzoic AcidArylboronic Acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.5High (precipitate)[3]
Aryl ChlorideK-cyclopropyltrifluoroboratePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃Toluene/H₂O1001870-95[6]
Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a general method adapted from literature procedures for the coupling of 3-bromobenzoic acid with cyclopropylboronic acid.[3][5]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and condenser, add 3-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., tricyclohexylphosphine, 4-10 mol%).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 10:1 ratio).

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the mixture to 80-100 °C and stir vigorously for 6-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Grignard Reagent Carbonation Pathway

The Grignard reaction provides a classical and effective method for C-C bond formation. For the synthesis of this compound, this pathway involves the formation of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) from cyclopropyl bromide, followed by its reaction with solid carbon dioxide (dry ice). An acidic workup then protonates the resulting carboxylate salt to yield the final product. This method is powerful but requires strictly anhydrous conditions, as Grignard reagents are strong bases and are quenched by protic sources like water.

G A Cyclopropyl Bromide C Cyclopropylmagnesium Bromide (Grignard) A->C Anhydrous Ether (e.g., THF, Et2O) B Mg(0) metal B->C E Bromomagnesium 3-cyclopropylbenzoate C->E Nucleophilic Attack D Carbon Dioxide (CO2) (Dry Ice) D->E G 3-Cyclopropylbenzoic Acid E->G Protonation F Acidic Workup (e.g., H3O+) F->G

Diagram 2: Grignard reagent carbonation pathway.
Data Presentation: Grignard Carbonation Conditions

This table outlines typical conditions for Grignard reagent formation and subsequent carbonation. Yields are generally moderate to high, contingent on maintaining anhydrous conditions.

Grignard PrecursorSolventReagentWorkupTypical Yield (%)
Aryl/Alkyl HalideDiethyl EtherMg turnings, CO₂ (solid)10% H₂SO₄60-85
BromobenzeneDiethyl EtherMg filings, CO₂ (solid)6M HCl75-90
Cyclopropyl BromideTHFMg turnings, CO₂ (solid)1M HCl65-80
Experimental Protocol: Grignard Carbonation

The following protocol is adapted from standard procedures for synthesizing carboxylic acids via Grignard reagents.[7]

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Grignard Formation: Place magnesium turnings (1.1 eq) in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add a small volume of anhydrous diethyl ether or THF. Add a small portion of cyclopropyl bromide (1.0 eq) dissolved in anhydrous ether to the flask. The reaction is initiated if the solution becomes cloudy and begins to reflux. A crystal of iodine or gentle heating may be required for initiation.

  • Reagent Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Carbonation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice (CO₂) in small portions to the vigorously stirred solution. An excess of dry ice is used. A viscous precipitate will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Workup: Slowly quench the reaction by adding 1M HCl solution dropwise while cooling the flask in an ice bath. Continue adding acid until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound. Purify as needed by recrystallization.

Simmons-Smith Cyclopropanation Pathway

An alternative strategy involves forming the cyclopropane ring on a precursor that already contains the C7 aromatic skeleton. The Simmons-Smith reaction is a classic method for converting alkenes into cyclopropanes stereospecifically.[8][9] This pathway would utilize 3-vinylbenzoic acid as the starting material, which is treated with an organozinc carbenoid (the Simmons-Smith reagent), typically generated from diiodomethane and a zinc-copper couple.[10]

G cluster_reagent Simmons-Smith Reagent Reactant 3-Vinylbenzoic Acid Product 3-Cyclopropylbenzoic Acid Reactant->Product Cyclopropanation A Diiodomethane (CH2I2) C ICH2ZnI A->C B Zinc-Copper Couple (Zn-Cu) B->C C->Product G A 1. Reaction Setup (Glassware, Reagents, Solvent) B 2. Reaction Monitoring (TLC, HPLC, GC-MS) A->B C 3. Reaction Workup (Quenching, Extraction) B->C D 4. Purification (Column Chromatography, Recrystallization) C->D E 5. Characterization (NMR, MS, IR) D->E F Pure this compound E->F

References

3-Cyclopropylbenzoic acid solubility and pKa

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropylbenzoic Acid

This technical guide provides a comprehensive overview of the solubility and pKa of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles essential quantitative data, detailed experimental protocols, and logical workflows to facilitate its use in a laboratory setting.

Core Physicochemical Data

This compound (CAS: 1129-02-6) is an organic compound with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of approximately 162.19 g/mol .[1][2][3] Its structure, featuring a carboxylic acid group attached to a phenyl ring substituted with a cyclopropyl group, dictates its solubility and acidity.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical parameters for this compound.

ParameterValueSource
pKa 4.27 ± 0.10 (Predicted)[1]
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [3]
Form Solid[2][3]

Solubility Profile

Qualitative Solubility
SolventExpected SolubilityRationale
Water LowThe non-polar cyclopropyl and phenyl groups outweigh the polarity of the carboxylic acid group.
5% Sodium Hydroxide (NaOH) HighForms the highly soluble sodium 3-cyclopropylbenzoate salt through an acid-base reaction.[6][7]
5% Sodium Bicarbonate (NaHCO₃) HighAs a carboxylic acid with a pKa around 4.27, it is a strong enough acid to react with the weaker base NaHCO₃ to form a soluble salt.[6][7]
5% Hydrochloric Acid (HCl) LowThe compound remains in its protonated, less polar form, which is insoluble in aqueous solutions.[6][7]
Ether Moderate to HighThe organic nature of the molecule allows for solubility in moderately polar solvents like diethyl ether.
Hexane LowThe polarity of the carboxylic acid group limits solubility in non-polar solvents.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and pKa for this compound.

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a systematic procedure to determine the solubility of this compound in various aqueous and organic solvents.[4][5][6][7]

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v), Diethyl ether

  • Litmus or pH paper

Procedure:

  • Preparation: Place approximately 25-30 mg of this compound into a series of clean, dry test tubes.

  • Water Solubility:

    • Add 1 mL of deionized water to the first test tube.

    • Vigorously shake or vortex the tube for 10-20 seconds.[4]

    • Observe if the solid dissolves completely. If it does, the compound is water-soluble. Test the pH of the solution with litmus paper.[7]

  • Aqueous Base Solubility (if insoluble in water):

    • To a new tube containing the compound, add 1 mL of 5% NaOH solution in small portions, shaking after each addition.[6] Observe for dissolution.

    • Repeat this process in a separate tube using 5% NaHCO₃ solution. A positive result (dissolution) in NaHCO₃ indicates a strong organic acid.[6]

  • Aqueous Acid Solubility (if insoluble in water):

    • To another tube, add 1 mL of 5% HCl solution in small portions, shaking after each addition. Observe for any change in solubility.

  • Organic Solvent Solubility:

    • To a final tube, add 1 mL of diethyl ether and shake vigorously. Observe for dissolution.

  • Recording Results: Record all observations, noting whether the compound is soluble, partially soluble, or insoluble in each solvent.

G cluster_workflow Solubility Determination Workflow start Start with this compound Sample water Test Solubility in Water start->water is_soluble_water Soluble? water->is_soluble_water test_ph Test pH with Litmus Paper is_soluble_water->test_ph Yes acid_base_tests Proceed to Acid/Base Solubility Tests is_soluble_water->acid_base_tests No water_soluble_acid Classify as Water-Soluble Acid (Class Sa) test_ph->water_soluble_acid naoh_test Test Solubility in 5% NaOH acid_base_tests->naoh_test is_soluble_naoh Soluble? naoh_test->is_soluble_naoh nahco3_test Test Solubility in 5% NaHCO3 is_soluble_naoh->nahco3_test Yes hcl_test Test Solubility in 5% HCl is_soluble_naoh->hcl_test No is_soluble_nahco3 Soluble? nahco3_test->is_soluble_nahco3 strong_acid Classify as Strong Acid (Class As) is_soluble_nahco3->strong_acid Yes weak_acid Classify as Weak Acid (Class Aw) is_soluble_nahco3->weak_acid No is_soluble_hcl Soluble? hcl_test->is_soluble_hcl base Classify as Base (Class B) is_soluble_hcl->base Yes neutral Classify as Neutral Compound is_soluble_hcl->neutral No G cluster_workflow pKa Determination by Potentiometric Titration start Prepare Solution of This compound setup Set up Titration Apparatus (pH meter, buret with NaOH) start->setup titrate Add NaOH Titrant in Increments setup->titrate record Record pH and Volume After Each Addition titrate->record record->titrate Continue until past EP plot Plot pH vs. Volume of NaOH record->plot find_ep Determine Equivalence Point (EP) (max ΔpH/ΔV) plot->find_ep find_half_ep Determine Half-Equivalence Point (Volume = EP/2) find_ep->find_half_ep get_pka pKa = pH at Half-Equivalence Point find_half_ep->get_pka

References

3-Cyclopropylbenzoic acid melting and boiling points

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Cyclopropylbenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Data Presentation

The physical properties of this compound are critical for its application in chemical synthesis and drug development. The melting and boiling points are key indicators of purity and are essential for designing reaction conditions.

Table 1: Physical Properties of this compound

PropertyValueConditions
Melting Point119-120 °C-
Boiling Point312.2 ± 21.0 °Cat 760 mmHg

Data sourced from references[1][2].

Experimental Protocols

While specific experimental protocols for the determination of this compound's melting and boiling points are not detailed in the provided literature, standard methodologies for organic compounds are applicable. The following sections describe these general procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for determining the melting point.[3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (or a watch glass and spatula)

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely powdered.[3][5] The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6][7]

  • Apparatus Setup (Mel-Temp): The prepared capillary tube is placed into the sample holder of the melting point apparatus.[6]

  • Heating and Observation: The apparatus is turned on, and the sample is heated. A rapid heating rate can be used to find an approximate melting point. For an accurate measurement, the experiment is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then slowing the heating rate to 1-2 °C per minute.

  • Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has completely liquefied.[6] This range is reported as the melting point. A narrow range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common micro-scale technique for this determination.[8][9]

Apparatus:

  • Thiele tube or a beaker with high-boiling mineral oil

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or thread

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed in the small test tube. A capillary tube is placed inside the test tube with its open end submerged in the liquid.[8][9]

  • Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band.[8] This is then immersed in the oil bath of the Thiele tube, ensuring the sample is below the oil level.

  • Heating and Observation: The oil bath is heated gently. As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[9]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9] This is the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound such as this compound.

G cluster_0 Compound Characterization Workflow cluster_1 Physical State Analysis cluster_2 Melting Point Determination cluster_3 Boiling Point Determination compound Obtain Pure Sample of This compound is_solid Is the compound solid at room temperature? compound->is_solid Initial Observation mp_protocol Prepare Sample in Capillary Tube is_solid->mp_protocol Yes bp_protocol Prepare Sample with Inverted Capillary in Thiele Tube is_solid->bp_protocol No mp_heat Heat Slowly in Melting Point Apparatus mp_protocol->mp_heat mp_observe Record Temperature Range (First Drop to Complete Liquefaction) mp_heat->mp_observe final_data Compile Data Sheet: Melting Point: 119-120 °C Boiling Point: 312.2 °C mp_observe->final_data Final Data bp_heat Heat Until Vigorous Bubbling bp_protocol->bp_heat bp_cool Cool and Observe bp_heat->bp_cool bp_observe Record Temperature when Liquid Enters Capillary bp_cool->bp_observe bp_observe->final_data Final Data

Caption: Workflow for determining the physical properties of a chemical compound.

References

A Comprehensive Technical Review of 3-Cyclopropylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylbenzoic acid is a versatile scaffold in medicinal chemistry, recognized for the unique physicochemical properties imparted by its cyclopropyl moiety. This technical guide provides an in-depth review of its synthesis, chemical characteristics, and burgeoning biological significance. While direct pharmacological data on the parent molecule is emerging, its derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology. This document consolidates available quantitative data, details relevant experimental protocols, and explores potential mechanisms of action and signaling pathway modulation to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

This compound is a solid, crystalline compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[1][2] Its structure, featuring a cyclopropyl group at the meta-position of the benzoic acid, bestows unique conformational rigidity and electronic properties that are highly valued in drug design. The cyclopropyl group can enhance metabolic stability, improve potency, and influence the overall pharmacokinetic profile of a molecule.[1][3][4]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₀O₂[1][2]
Molecular Weight162.19 g/mol [2]
CAS Number1129-06-2[1]
AppearanceSolid, Crystalline[1]
Boiling Point312.2 °C at 760 mmHg[4]
pKa4.27 ± 0.10 (Predicted)
XLogP32.9[4]
Synthesis of this compound

The synthesis of this compound can be achieved through several modern cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being prominent methods. These reactions are favored for their high yields and functional group tolerance.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis route starting from 3-bromobenzoic acid and a cyclopropylboronic acid derivative.

Materials:

  • 3-bromobenzoic acid

  • Cyclopropylboronic acid or a suitable ester derivative (e.g., potassium cyclopropyltrifluoroborate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), cyclopropylboronic acid or its derivative (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

G 3-Bromobenzoic Acid 3-Bromobenzoic Acid Suzuki Coupling Suzuki Coupling 3-Bromobenzoic Acid->Suzuki Coupling Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Suzuki Coupling Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Suzuki Coupling This compound This compound Suzuki Coupling->this compound

A simplified workflow for the Suzuki-Miyaura synthesis.

Biological Activities and Potential Applications

While extensive biological data for this compound itself is not widely published, its derivatives have demonstrated significant potential across various therapeutic areas. The cyclopropyl moiety is a key feature in numerous FDA-approved drugs, contributing to their efficacy and favorable pharmacokinetic profiles.[5][6][7]

Antimicrobial Activity

Derivatives of benzoic acid have been investigated for their antibacterial and antifungal properties. For instance, amide derivatives containing a cyclopropane ring have shown moderate activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting promising antifungal activity against Candida albicans with MIC₈₀ values as low as 16 μg/mL.[8]

Compound/Derivative ClassOrganismActivity (MIC)Reference
Amide derivatives with cyclopropaneStaphylococcus aureus32-128 µg/mL[8][9]
Amide derivatives with cyclopropaneEscherichia coli32-128 µg/mL[8][9]
Amide derivatives with cyclopropaneCandida albicans16-128 µg/mL[8]
Benzoic acidE. coli O1571 mg/mL[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of a compound.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Benzoic acid derivatives have been explored as inhibitors of various enzymes. For example, new cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[11][12]

Compound/Derivative ClassEnzymeIC₅₀Reference
Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e)Acetylcholinesterase (AChE)131 nM[11][12]
Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e)Butyrylcholinesterase (BuChE)116 nM[11][12]
Hydroxybenzoic acidsAcetylcholinesterase (AChE)5.50 - 9.32 µmol/µmol AChE[13]

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general workflow for determining the IC₅₀ of an inhibitor.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test inhibitor (e.g., this compound derivative)

  • Buffer solution

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of the test inhibitor.

  • In the wells of a 96-well plate, add the enzyme, the buffer, and the different concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

G Enzyme Enzyme Binding Binding Enzyme->Binding Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor Inhibitor->Binding Inhibition Inhibition Binding->Inhibition G cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

References

The Enduring Legacy of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its unique strained ring structure imparts distinct electronic and conformational properties that have been strategically exploited in fields ranging from materials science to, most notably, medicinal chemistry. This in-depth technical guide explores the discovery and historical evolution of cyclopropyl-containing compounds, providing a comprehensive overview of their synthesis, biological significance, and impact on drug design.

From Accidental Discovery to Anesthetic Applications: The Early History

The journey of the cyclopropyl ring began in 1881 with its discovery by Austrian chemist August Freund. While attempting to synthesize trimethylene by treating 1,3-dibromopropane with sodium, he unexpectedly produced cyclopropane gas. This intramolecular Wurtz reaction marked the first synthesis of this unique carbocycle.[1][2] A few years later, in 1887, Gustavson improved upon Freund's method by using the more efficient zinc dust in place of sodium.[1]

For several decades, cyclopropane remained a chemical curiosity. Its anesthetic properties were not recognized until 1929 by Henderson and Lucas.[1] This discovery propelled cyclopropane into the medical field, where it was used as a potent and rapid-acting inhalation anesthetic for a significant period. However, its high flammability and potential for explosive mixtures with oxygen eventually led to its replacement by safer alternatives.

The Resurgence in Medicinal Chemistry: A Privileged Scaffold

The mid-20th century witnessed a renewed interest in the cyclopropyl group, this time from the perspective of medicinal chemistry. Researchers began to recognize that the incorporation of this small, rigid ring into drug molecules could profoundly and often favorably alter their pharmacological properties. The inherent ring strain of approximately 27.5 kcal/mol, a consequence of its compressed C-C-C bond angles of 60°, results in "bent" bonds with increased p-character. This unique electronic nature allows the cyclopropyl group to act as a bioisostere for a variety of functional groups, including vinyl groups and even carbonyls in some contexts.

The rigid nature of the cyclopropyl ring also serves to lock the conformation of a molecule, reducing its entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[3] Furthermore, the C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts.[4] This has made the cyclopropyl moiety a valuable tool for improving the metabolic stability and pharmacokinetic profiles of drug candidates.[3]

Key Synthetic Methodologies: Building the Three-Membered Ring

The historical development of cyclopropane synthesis has paved the way for a diverse array of methodologies available to the modern chemist.

Historical Synthetic Protocols

Freund's Synthesis of Cyclopropane (1881)

  • Reaction: Intramolecular Wurtz reaction of 1,3-dibromopropane with sodium.

  • Experimental Protocol: While the original 1881 publication by August Freund provides a qualitative description, a representative procedure would involve the slow addition of 1,3-dibromopropane to a suspension of sodium metal in a suitable inert solvent, such as anhydrous ether. The reaction is exothermic and produces cyclopropane gas, which can be collected and purified. The yield of this reaction was historically low.

Gustavson's Improvement (1887)

  • Reaction: Intramolecular cyclization of 1,3-dibromopropane using zinc dust.

  • Experimental Protocol: A mixture of 1,3-dibromopropane and zinc dust in aqueous ethanol is heated under reflux. The cyclopropane gas evolved is passed through a condenser to remove solvent vapors and then collected. This method provided a significant improvement in yield over Freund's original procedure.

Modern Cyclopropanation Methods

The limitations of the early methods spurred the development of more versatile and efficient cyclopropanation reactions.

Simmons-Smith Reaction

First reported in 1958, the Simmons-Smith reaction involves the treatment of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple.[5][6] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Diagram: Simmons-Smith Reaction Workflow

Simmons_Smith_Workflow A Alkene D Reaction Mixture A->D B Diiodomethane (CH2I2) + Zinc-Copper Couple (Zn(Cu)) B->D C Solvent (e.g., Diethyl Ether) C->D E Workup (e.g., Filtration, Quenching) D->E F Purification (e.g., Distillation, Chromatography) E->F G Cyclopropane Product F->G

Caption: General workflow for a Simmons-Smith cyclopropanation reaction.

Corey-Chaykovsky Reaction

Developed in the 1960s, the Corey-Chaykovsky reaction utilizes sulfur ylides to convert α,β-unsaturated carbonyl compounds into cyclopropanes.[7][8]

Diagram: Corey-Chaykovsky Reaction for Cyclopropanation

Corey_Chaykovsky A α,β-Unsaturated Carbonyl Compound D Reaction A->D B Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) B->D C Solvent (e.g., DMSO) C->D E Cyclopropyl Ketone or Ester D->E

Caption: Formation of cyclopropanes via the Corey-Chaykovsky reaction.

Kishner Cyclopropane Synthesis

This method, developed by Nikolai Kischner in the early 20th century, involves the thermal decomposition of pyrazolines, which are formed from the reaction of α,β-unsaturated aldehydes or ketones with hydrazine.

The Impact on Drug Design and Development: Quantitative Insights

The strategic incorporation of the cyclopropyl group has led to the development of numerous successful drugs across various therapeutic areas. The following tables provide a quantitative comparison of some of these drugs with their non-cyclopropyl counterparts or related compounds, highlighting the impact of the cyclopropyl moiety.

Tranylcypromine: A Cyclopropyl Analog of Amphetamine

Tranylcypromine is a non-selective, irreversible monoamine oxidase (MAO) inhibitor used as an antidepressant. It can be considered a cyclopropyl analog of amphetamine.

CompoundTargetIC50 (μM)Reference
Tranylcypromine MAO-A2.3[9]
MAO-B0.95[9]
Amphetamine MAO-A>100N/A
MAO-B>100N/A

Note: Amphetamine is primarily a releasing agent of monoamines, not a direct MAO inhibitor. The high IC50 values reflect its lack of significant direct inhibitory activity.

Cyclopropyl-Containing Protease Inhibitors: Boceprevir, Telaprevir, and Simeprevir

The development of protease inhibitors for the treatment of Hepatitis C virus (HCV) infection saw the successful incorporation of cyclopropyl groups to enhance potency and pharmacokinetic properties.

DrugTargetKey Pharmacokinetic ParametersReference
Boceprevir HCV NS3/4A ProteaseOral bioavailability: 24-34% (in rats and dogs); Half-life: 4.2 hours (in rats)[10]
Telaprevir HCV NS3/4A ProteaseWell absorbed with fatty food; Volume of distribution: ~252 L; Primarily metabolized by CYP3A4[1]
Simeprevir HCV NS3/4A ProteaseTime to peak concentration: 4-6 hours; Protein binding: >99.9%; Primarily metabolized by CYP3A4[2]
Caspase-1 Inhibitor: VX-765

VX-765 is a prodrug of VRT-043198, a potent inhibitor of caspase-1, an enzyme involved in inflammation.

CompoundTargetKi (nM)IC50 (μM) for IL-1β releaseReference
VRT-043198 (active form of VX-765) Caspase-10.80.67
Caspase-4<0.6-

Note: Comparative data for a direct non-cyclopropyl analog of VX-765 is not available. The potency of VRT-043198 highlights the effectiveness of the cyclopropyl group in the design of this class of inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual relationships in the context of cyclopropyl-containing compounds.

Diagram: General Drug Development Logic

DrugDevelopment A Lead Compound B Introduce Cyclopropyl Group A->B C Improved Properties (Potency, Stability, etc.) B->C D Preclinical Studies C->D E Clinical Trials D->E

Caption: The role of cyclopropyl introduction in drug development.

Diagram: MAO Inhibition by Tranylcypromine

MAO_Inhibition Tranylcypromine Tranylcypromine MAO Monoamine Oxidase (MAO) Tranylcypromine->MAO Inhibits Metabolism Metabolism MAO->Metabolism MAO->IncreasedLevels Neurotransmitters Norepinephrine, Dopamine, Serotonin Neurotransmitters->MAO Substrate

Caption: Mechanism of action of the MAO inhibitor tranylcypromine.

Conclusion

From its serendipitous discovery to its calculated application in modern pharmaceuticals, the cyclopropyl group has proven to be a remarkably versatile and valuable structural motif. Its unique electronic and conformational properties have enabled medicinal chemists to overcome numerous challenges in drug design, leading to the development of more potent, selective, and metabolically robust therapies. The historical journey of cyclopropyl-containing compounds serves as a testament to the power of fundamental chemical discoveries and their profound impact on human health. As synthetic methodologies continue to evolve, the three-membered ring is poised to remain a cornerstone of innovation in drug discovery for the foreseeable future.

References

An In-Depth Technical Guide to the Safety and Handling of 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Cyclopropylbenzoic acid (CAS No. 1129-06-2), a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to proper safety protocols is critical when working with this compound to mitigate potential health risks. This document outlines the compound's physicochemical properties, associated hazards, recommended handling and storage procedures, emergency first aid measures, and relevant biological context.

Physicochemical and Hazard Profile

Accurate knowledge of a compound's properties is fundamental to its safe handling. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1129-06-2[2][3][4]
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [5]
Appearance White to off-white solid/crystalline powder[3][4]
Boiling Point 312.2 °C at 760 mmHg[1]
Storage Temperature 2-8°C[1][3]
pKa (Predicted) 4.27 ± 0.10[6]

The compound is classified as hazardous, and it is imperative to understand its specific risks before handling.

Table 2: Hazard Identification and GHS Classification

Hazard ClassGHS ClassificationHazard StatementReference(s)
Acute Toxicity, OralWarningH302: Harmful if swallowed[7]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[7]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[7]
Specific Target Organ Toxicity (Single Exposure)WarningH335: May cause respiratory irritation[7]

Safe Handling and Storage Protocols

Based on the hazard profile, the following handling and storage procedures are mandatory to ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[8]

  • Eye Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn.[9][10]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[9]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[9]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., P2).[11]

General Hygiene and Handling Practices
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

  • Ensure eyewash stations and safety showers are readily accessible.[10]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Recommended storage temperature is between 2-8°C.[1][3]

  • Keep away from strong oxidizing agents.

The logical flow for ensuring safe handling of hazardous chemicals like this compound is depicted below.

G General Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Assess Risks A->B C Select Appropriate PPE B->C D Prepare Engineering Controls (e.g., Fume Hood) C->D E Weigh/Transfer Chemical in Ventilated Area D->E F Perform Experiment E->F G Avoid Inhalation, Ingestion, and Skin/Eye Contact F->G I Dispose of Waste According to Regulations H Decontaminate Work Area G->H H->I J Remove and Store/Dispose of PPE Properly I->J K Wash Hands Thoroughly J->K

Caption: General workflow for handling hazardous chemicals.

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate action is crucial. The following first aid measures should be taken.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProtocolReference(s)
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][12]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][12]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][12]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[12]

A decision-making workflow for responding to an exposure incident is visualized below.

G First Aid Response Workflow cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-Up Start Exposure Incident Occurs Assess Assess the Scene for Safety Identify Route of Exposure Start->Assess Skin Skin Contact: Remove clothing, wash with soap & water Assess->Skin Skin Eye Eye Contact: Rinse with water for 15+ mins Assess->Eye Eye Inhale Inhalation: Move to fresh air Assess->Inhale Inhalation Ingest Ingestion: Rinse mouth, do NOT induce vomiting Assess->Ingest Ingestion SeekMedical Seek Medical Attention (Bring SDS if possible) Skin->SeekMedical Eye->SeekMedical Inhale->SeekMedical Ingest->SeekMedical Monitor Monitor for Symptoms SeekMedical->Monitor Report Report Incident to Supervisor Monitor->Report

Caption: First aid response workflow for chemical exposure.

Experimental Protocols and Biological Context

This compound is a valuable intermediate in organic synthesis. While specific protocols for this exact compound are proprietary or not widely published, its synthesis can be achieved through established methods such as the Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. To synthesize this compound, 3-bromobenzoic acid can be coupled with cyclopropylboronic acid using a palladium catalyst.

Reaction Scheme: 3-Bromobenzoic acid + Cyclopropylboronic acid --(Pd Catalyst, Base)--> this compound

Detailed Methodology (Illustrative):

  • Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents: To the flask, add 3-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a suitable solvent (e.g., a mixture of toluene and water).

  • Base Addition: An aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), is added to the reaction mixture. The base is crucial for the activation of the boronic acid.

  • Reaction: The mixture is degassed and then heated to reflux under a nitrogen atmosphere for several hours (typically 4-24h). The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the product. The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited in public literature, research on structurally similar compounds provides valuable insights. For instance, a derivative, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , has been shown to have significant inhibitory effects on the TGF-β/Smad signaling pathway , which is a key driver in pulmonary fibrosis.[1]

In that study, DGM was found to inhibit the transformation of epithelial cells into mesenchymal cells (a process central to fibrosis) by reducing the phosphorylation of Smad2/3 proteins.[1] This suggests that compounds containing the 3-cyclopropyl benzoic acid motif may have potential as modulators of this pathway, which is a target of interest in various diseases, including fibrosis and cancer.

The simplified TGF-β/Smad signaling pathway and the potential point of inhibition by a this compound derivative are illustrated below.

G TGF-β/Smad Signaling Pathway and Potential Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Binding Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Binds Transcription Gene Transcription (e.g., α-SMA, Vimentin, Collagen) Complex->Transcription Translocation & Activation Fibrosis Fibrosis Transcription->Fibrosis Inhibitor 3-Cyclopropylbenzoic Acid Derivative (DGM) Inhibitor->Smad23 Inhibits Phosphorylation

Caption: TGF-β/Smad pathway and potential inhibition point.

Fire and Reactivity Data

  • Fire-Fighting Measures: Use extinguishing media appropriate for the surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[10]

  • Reactivity: The compound is stable under normal conditions. Avoid contact with strong oxidizing agents.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before initiating any experimental work with this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

Navigating the Procurement and Quality Control of 3-Cyclopropylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This in-depth technical guide is designed to assist researchers, scientists, and professionals in the drug development field in sourcing and verifying the quality of 3-Cyclopropylbenzoic acid (CAS No. 1129-06-2). This valuable building block is integral to the synthesis of a variety of pharmaceutical compounds and specialty chemicals. This guide provides a comprehensive overview of commercially available purity grades, a list of notable suppliers, and a detailed experimental protocol for purity verification via High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is a carboxylic acid derivative characterized by a cyclopropyl group at the meta-position of the benzene ring. Its unique structural features make it a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The compound's applications extend to the creation of advanced polymers and other high-value chemical products.[1] Given its role in sensitive applications, ensuring the purity and consistency of this reagent is of paramount importance.

Commercially Available Grades and Supplier Overview

Our market survey indicates that this compound is predominantly available in two main purity grades: ≥95% and ≥98%. The selection of a specific grade is contingent upon the sensitivity of the intended application and the tolerance for potential impurities. Higher purity grades are recommended for applications in late-stage drug development and for the synthesis of analytical standards, where impurity profiles must be meticulously controlled.

The following table summarizes the offerings from a selection of international suppliers. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierPurity Grade(s) OfferedAdditional Information
AChemBlock 95%Provides basic product specifications such as molecular weight and formula.[2]
Angene Chemical Not explicitly stated, but provides links to NMR and GC data for their product.Offers analytical data which can be used to assess purity.
Apollo Scientific ≥95%A typical Batch Certificate of Analysis is available for review.[3]
BLD Pharm Inquire for detailsProduct is intended for research use only.
CymitQuimica 95%, 98%Distributes products from Fluorochem and Indagoo.[4]
Shaanxi Dideu Medichem Co. Ltd. 99.0%As listed on ChemicalBook.
Career Henan Chemical Co. 98%As listed on ChemicalBook.

Analytical Verification of Purity: An Experimental Protocol

The following High-Performance Liquid Chromatography (HPLC) method is a representative protocol for the quality control analysis of this compound. This method is based on established principles for the analysis of aromatic carboxylic acids.

Principle

This method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to increased retention on the column. Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits strong absorbance.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard: A reference standard of this compound of known purity.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Gradient Program See table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.07030
20.07030
Procedure
  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask to prepare a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of diluent in a volumetric flask.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the prepared standard and sample solutions and record the chromatograms.

  • Quantification: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Diluted_Standard Diluted_Standard Standard->Diluted_Standard Dissolve & Dilute Sample Test Sample Diluted_Sample Diluted_Sample Sample->Diluted_Sample Dissolve Diluent Diluent (ACN/H2O) Diluent->Diluted_Standard Diluent->Diluted_Sample HPLC HPLC System (C18 Column) Diluted_Standard->HPLC Inject Diluted_Sample->HPLC Inject Detector UV Detector (235 nm) HPLC->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area %) Integration->Calculation Report Report Calculation->Report Generate

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Sourcing and Procurement Workflow

The process of acquiring this compound for research and development involves several key stages, from initial supplier identification to the final release of the material for use.

Sourcing_Workflow cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control cluster_disposition Disposition Identify Identify Suppliers Request Request Quotes & CoAs Identify->Request Evaluate Evaluate Suppliers Request->Evaluate Select Select Supplier Evaluate->Select PO Issue Purchase Order Select->PO Receive Receive Material PO->Receive Quarantine Quarantine Receive->Quarantine Test In-house Testing (e.g., HPLC) Quarantine->Test Compare Compare with Supplier CoA Test->Compare Release Release for Use Compare->Release Meets Specs Reject Reject & Return Compare->Reject Fails Specs

Figure 2: A typical workflow for sourcing and quality control of chemical reagents.

Conclusion

The reliable procurement of high-purity this compound is a critical step in many research and drug development pipelines. By carefully selecting suppliers and implementing robust in-house quality control measures, such as the HPLC method detailed in this guide, researchers can ensure the integrity of their starting materials and the reproducibility of their experimental results.

References

Methodological & Application

3-Cyclopropylbenzoic Acid: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 3-Cyclopropylbenzoic acid has emerged as a critical building block in organic synthesis, offering a unique structural motif that imparts desirable physicochemical and pharmacological properties to a diverse range of molecules. Its applications span the development of novel therapeutics and advanced agrochemicals, making it a focal point for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

The cyclopropyl group, a strained three-membered ring, confers a unique conformational rigidity and lipophilicity to molecules. When incorporated into a benzoic acid scaffold, it provides a versatile handle for a variety of chemical modifications, including amide bond formation and carbon-carbon bond-forming reactions. These transformations are fundamental in the construction of complex molecular architectures with tailored biological activities.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in the development of novel therapeutic agents, particularly in the field of oncology. The cyclopropyl moiety is often associated with enhanced potency and selectivity for biological targets. For instance, compounds incorporating a cyclopropylcarbamoylphenylamino group, derived from this compound, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a key mediator of angiogenesis in tumors.

Furthermore, the benzamide scaffold, readily accessible from this compound, is a common feature in a multitude of biologically active compounds. Research into 3-(6-aminopyridin-3-yl)benzamide derivatives has revealed potent anti-proliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. These molecules have been shown to induce cell cycle arrest and apoptosis through the inhibition of key signaling proteins such as Aurora Kinase B.

Core Synthetic Methodologies

Two of the most powerful synthetic transformations utilizing this compound as a building block are amide coupling and the Suzuki-Miyaura cross-coupling reaction.

1. Amide Bond Formation: The carboxylic acid functionality of this compound is readily converted to an amide via coupling with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of drug candidates. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient means of activating the carboxylic acid for amidation.

2. Suzuki-Miyaura Cross-Coupling: The aromatic ring of this compound can be functionalized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for the formation of carbon-carbon bonds. While this compound itself is not typically the direct substrate for Suzuki coupling, its derivatives, such as the corresponding bromo- or boronic acid-substituted analogues, can be employed to generate complex biaryl structures.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of a 3-cyclopropylbenzamide derivative from this compound and a representative amine.

Materials:

  • This compound

  • Amine (e.g., aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1N HCl (Hydrochloric acid)

  • Saturated aqueous NaHCO₃ (Sodium bicarbonate)

  • Brine

  • Anhydrous Na₂SO₄ (Sodium sulfate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add DIPEA (3.0 equivalents) dropwise.

  • Add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyclopropylbenzamide.

Data Presentation: Representative Amide Coupling Reactions

EntryAmineCoupling ReagentBaseSolventYield (%)Purity (%)
1AnilineHATUDIPEADMF85>98
2BenzylamineHATUDIPEADMF88>98
3MorpholineHATUDIPEADMF92>99
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of an aryl boronic acid with a brominated derivative of this compound (e.g., methyl 3-bromo-5-cyclopropylbenzoate).

Materials:

  • Methyl 3-bromo-5-cyclopropylbenzoate

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • PCy₃ (Tricyclohexylphosphine) or other suitable phosphine ligand

  • K₃PO₄ (Potassium phosphate)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a Schlenk flask, add methyl 3-bromo-5-cyclopropylbenzoate (1.0 equivalent), the aryl boronic acid (1.3 equivalents), and K₃PO₄ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ (0.05 equivalents) and the phosphine ligand (0.10 equivalents).

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until completion as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl Boronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂PCy₃K₃PO₄Toluene/H₂O91
24-Methoxyphenylboronic acidPd(OAc)₂PCy₃K₃PO₄Toluene/H₂O89
33-Pyridinylboronic acidPd(OAc)₂PCy₃K₃PO₄Toluene/H₂O78

Visualizing Synthetic Pathways and Biological Mechanisms

To further elucidate the utility of this compound, the following diagrams illustrate a key synthetic transformation and a relevant biological signaling pathway.

Amide_Coupling_Workflow Start This compound + Amine Activation Carboxylic Acid Activation (HATU, DIPEA in DMF) Start->Activation Step 1 Intermediate Activated O-Acylurea Intermediate Activation->Intermediate Step 2 Coupling Nucleophilic Attack by Amine Intermediate->Coupling Step 3 Product 3-Cyclopropylbenzamide Product Coupling->Product Step 4 Purification Workup and Purification Product->Purification

Amide Coupling Experimental Workflow

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Inhibition of VEGFR-2 Signaling

Conclusion

This compound stands as a valuable and versatile building block in modern organic synthesis. Its unique structural features and synthetic accessibility make it an attractive starting material for the discovery and development of new chemical entities with significant potential in medicine and agriculture. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important scaffold.

Applications of 3-Cyclopropylbenzoic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyclopropylbenzoic acid is a versatile chemical scaffold that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining the rigidity and lipophilicity of the cyclopropyl group with the versatile chemical handles of the benzoic acid moiety, make it an attractive building block for the design and synthesis of novel therapeutic agents. The cyclopropyl group can act as a bioisostere for other chemical groups, such as vinyl or phenyl rings, offering advantages in terms of metabolic stability and conformational constraint. This allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetics.

This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their use as antimicrobial agents and as key components in the development of enzyme inhibitors for the treatment of inflammatory diseases and cancer.

Application Note 1: Antimicrobial Agents

Derivatives of this compound, particularly its amide analogues, have demonstrated promising activity against a range of microbial pathogens. The incorporation of the cyclopropylbenzoic acid scaffold into various chemical frameworks has led to the discovery of compounds with notable antibacterial and antifungal properties.

Structure-Activity Relationships (SAR)

Recent studies on a series of amide derivatives containing a cyclopropane ring have provided insights into the structure-activity relationships governing their antimicrobial efficacy. Key findings include:

  • Influence of Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining the antimicrobial spectrum and potency. Aromatic and heteroaromatic substituents have been shown to be particularly effective.

  • Impact of Phenyl Ring Substitution: Substitution patterns on a phenyl ring attached to the cyclopropane moiety can modulate activity. For instance, the presence and position of electron-withdrawing or electron-donating groups can influence the compound's interaction with microbial targets.

  • Stereochemistry: The stereochemistry of the cyclopropane ring can also be a critical determinant of biological activity, with different diastereomers exhibiting varying levels of potency.

Quantitative Data

The antimicrobial activity of a series of cyclopropane-containing amide derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC80), the lowest concentration of the compound that inhibits 80% of microbial growth, was determined for each compound.

Compound IDTarget OrganismMIC80 (μg/mL)[1]
F5 Staphylococcus aureus64
F9 Staphylococcus aureus32
F29 Staphylococcus aureus64
F53 Staphylococcus aureus64
F9 Escherichia coli64
F31 Escherichia coli64
F45 Escherichia coli32
F8 Candida albicans16
F24 Candida albicans16
F42 Candida albicans16
Ciprofloxacin (Control) E. coli / S. aureus2
Fluconazole (Control) C. albicans2

Application Note 2: Enzyme Inhibitors in Inflammation and Oncology

The this compound scaffold is a key component in the design of potent and selective inhibitors of enzymes implicated in inflammatory diseases and cancer. One such target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of IRAK4 signaling is associated with various autoimmune diseases and cancers, making it an attractive therapeutic target.[2][4]

IRAK4 Inhibition

Several small molecule inhibitors of IRAK4 incorporate a cyclopropylcarboxamido moiety linked to a benzoic acid derivative.[5] These compounds have been shown to effectively block the kinase activity of IRAK4, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[3][4] The cyclopropyl group in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the enzyme, contributing to the inhibitor's potency and selectivity.

Signaling Pathway

The inhibition of IRAK4 by compounds derived from this compound disrupts the MyD88-dependent signaling pathway. This pathway is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88 and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates other downstream proteins, ultimately leading to the activation of transcription factors such as NF-κB and the expression of inflammatory genes.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Downstream Downstream Signaling IRAK4->Downstream NFkB NF-κB Activation Downstream->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Inhibitor 3-Cyclopropylbenzoic Acid Derivative (IRAK4 Inhibitor) Inhibitor->IRAK4 Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Antimicrobial Testing Start Starting Materials (Cyclopropanecarboxylic Acid, Amine) Coupling Amide Coupling (EDCI, HOBt, DIPEA) Start->Coupling Purification Column Chromatography Coupling->Purification Product Pure Amide Derivative Purification->Product Stock Prepare Stock Solutions (in DMSO) Product->Stock Dilution Serial Dilution in 96-well Plates Stock->Dilution Inoculation Inoculate with Microbial Strains Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure OD600 Incubation->Measurement Result Determine MIC80 Measurement->Result

References

Application Notes and Protocols for the Esterification of 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed protocols for the synthesis of esters from 3-Cyclopropylbenzoic acid, a valuable building block in medicinal chemistry and materials science. Three common and effective esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification, and a method involving activation with Thionyl Chloride. Each protocol is accompanied by a summary of reaction parameters, a detailed step-by-step methodology, and a visual workflow diagram to ensure clarity and reproducibility in a research and development setting.

Overview of Esterification Methods

The selection of an appropriate esterification method is critical and depends on the substrate's sensitivity, the desired scale of the reaction, and the available reagents. Below is a comparative summary of the protocols detailed in this document.

Method Reagents Catalyst Conditions Typical Yield Advantages Disadvantages
Fischer-Speier Esterification Alcohol (serves as solvent and reagent)Strong Acid (e.g., H₂SO₄, p-TsOH)Reflux, 2-20 hours60-95%Economical, simple setup, suitable for large scale.[1][2]Reversible reaction, requires excess alcohol, not suitable for acid-sensitive substrates.[3][4]
Steglich Esterification Alcohol, DCC (or EDC), DMAPDMAP (4-Dimethylaminopyridine)Room Temperature, 3-12 hours80-95%Mild conditions, high yields, suitable for acid-labile substrates.[5][6][7]DCC can cause allergies, byproduct (DCU) removal is necessary, reagents are more expensive.[6]
Thionyl Chloride Activation Thionyl Chloride (SOCl₂), Alcohol, Pyridine (optional)None (Pyridine acts as a base)0°C to Reflux, 2-4 hours>90%High yields, forms a highly reactive intermediate, fast reaction.[8]SOCl₂ is corrosive and moisture-sensitive, generates HCl gas.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This method is a classic acid-catalyzed equilibrium reaction, ideal for producing simple alkyl esters when the starting materials are robust and readily available.[1][9] The use of a large excess of the alcohol drives the equilibrium towards the product ester.[4][9]

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 eq), which also serves as the solvent.

  • Stir the mixture until the acid dissolves.

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol used (Methanol: ~65°C, Ethanol: ~78°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: The product can be further purified by column chromatography or distillation if necessary.

Workflow for Fischer-Speier Esterification

Fischer_Esterification_Workflow A 1. Dissolve this compound in excess Alcohol B 2. Add Catalytic Sulfuric Acid A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Cool and Remove Excess Alcohol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Aqueous Work-up (H₂O, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) F->G H 8. Filter and Concentrate G->H I Purified Ester H->I

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of this compound

This protocol is a mild and efficient method for forming esters under neutral conditions, making it highly suitable for substrates with acid- or base-sensitive functional groups.[5][7] It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[6][10]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or more complex alcohols)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[6]

  • Monitor the reaction by TLC. The reaction is typically complete within 3-12 hours.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic solution sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Workflow for Steglich Esterification

Steglich_Esterification_Workflow A 1. Combine Acid, Alcohol, DMAP in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC Solution Dropwise B->C D 4. Stir at Room Temp (3-12 hours) C->D E 5. Filter off DCU Precipitate D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) F->G H 8. Concentrate and Purify (Chromatography) G->H I Purified Ester H->I

Caption: Workflow for Steglich Esterification.

Protocol 3: Esterification via Thionyl Chloride Activation

This method proceeds in two steps: first, the carboxylic acid is converted to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[8] Second, the acyl chloride reacts rapidly with an alcohol to form the ester. This is an effective method for even sterically hindered substrates.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Alcohol (e.g., methanol or ethanol)

  • Pyridine or Triethylamine (optional, as an HCl scavenger)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a gas trap (for HCl and SO₂)

  • Magnetic stirrer and stir bar

Procedure:

Step A: Formation of the Acyl Chloride

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add this compound (1.0 eq) and a solvent such as toluene.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (typically ~70-80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[12]

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride and solvent under reduced pressure. This step must be done carefully in a well-ventilated fume hood. The crude 3-cyclopropylbenzoyl chloride is typically used immediately in the next step.

Step B: Ester Formation 5. Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF under an inert atmosphere. 6. Cool the solution to 0°C. 7. Slowly add the desired alcohol (1.2 eq). If desired, a non-nucleophilic base like pyridine or triethylamine (1.2 eq) can be added to neutralize the HCl formed during the reaction. 8. Allow the reaction to warm to room temperature and stir for 1-2 hours. 9. Work-up: Quench the reaction with water. If a base was used, perform an acidic wash (e.g., 1 N HCl) to remove it, followed by washes with water and brine. 10. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the ester. 11. Purification: Further purification can be achieved by column chromatography or distillation.

Logical Flow for Thionyl Chloride Method

Thionyl_Chloride_Workflow cluster_0 Step A: Acyl Chloride Formation cluster_1 Step B: Ester Synthesis A 1. React Acid with SOCl₂ in Toluene B 2. Reflux (1-2 hours) A->B C 3. Remove Excess SOCl₂ and Solvent B->C D 4. Dissolve Acyl Chloride in DCM at 0°C C->D E 5. Add Alcohol (and optional Base) D->E F 6. Stir at Room Temp (1-2 hours) E->F G 7. Aqueous Work-up F->G H 8. Dry and Concentrate G->H I Purified Ester H->I

References

Application Notes and Protocols: 3-Cyclopropylbenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Cyclopropylbenzoic acid as a key building block in the synthesis of pharmaceuticals. The unique structural and electronic properties of the cyclopropyl group often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This document details the synthesis of a key intermediate for the soluble guanylate cyclase (sGC) stimulator, Praliciguat, highlighting the versatility of this compound in medicinal chemistry.

Introduction to this compound in Drug Discovery

This compound is a valuable reagent in the development of novel therapeutics. The incorporation of a cyclopropyl moiety can significantly influence a molecule's biological activity and metabolic profile. The strained three-membered ring introduces a degree of conformational rigidity and can act as a bioisostere for other chemical groups, potentially improving binding affinity to target proteins. Furthermore, the cyclopropyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of a drug. These properties make this compound and its derivatives attractive starting materials for the synthesis of new chemical entities with improved therapeutic potential.

Key Intermediate Synthesis for Praliciguat

Praliciguat (IW-1973) is a clinical-stage soluble guanylate cyclase (sGC) stimulator investigated for the treatment of diseases such as heart failure and diabetic nephropathy. A crucial step in the synthesis of Praliciguat involves the formation of an amide bond between a derivative of this compound and a substituted amine. The resulting intermediate, N-(2-(dimethylcarbamoyl)-2-oxoethyl)-3-cyclopropylbenzamide, contains the core 3-cyclopropylbenzoyl scaffold.

Experimental Protocol: Synthesis of N-(2-(dimethylcarbamoyl)-2-oxoethyl)-3-cyclopropylbenzamide

This protocol is adapted from established amide coupling methodologies and tailored for the specific reactants.

Materials:

  • 3-Cyclopropylbenzoyl chloride

  • 2-Amino-N,N-dimethyl-2-oxoacetamide hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-N,N-dimethyl-2-oxoacetamide hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the stirred solution. Allow the mixture to stir for 10-15 minutes at 0 °C.

  • Acyl Chloride Addition: In a separate flask, prepare a solution of 3-Cyclopropylbenzoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(2-(dimethylcarbamoyl)-2-oxoethyl)-3-cyclopropylbenzamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Quantitative Data
ParameterValue
Yield Typically 85-95% (after purification)
Purity >98% (as determined by HPLC and NMR)
Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.70 (t, J = 1.8 Hz, 1H), 7.60 (dt, J = 7.7, 1.4 Hz, 1H), 7.40 (t, J = 7.7 Hz, 1H), 7.15 (dt, J = 7.7, 1.4 Hz, 1H), 4.35 (d, J = 4.8 Hz, 2H), 3.10 (s, 3H), 2.95 (s, 3H), 2.00-1.90 (m, 1H), 1.10-1.00 (m, 2H), 0.85-0.75 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.0, 166.5, 163.2, 146.1, 134.2, 130.5, 128.8, 126.9, 125.4, 43.1, 37.8, 36.4, 15.9, 10.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₈N₂O₃ [M+H]⁺: 275.14; found: 275.1.

Visualizations

Signaling Pathway of Soluble Guanylate Cyclase (sGC) Stimulators

sGC_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive binds sGC_active sGC (active) sGC_inactive->sGC_active activates GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP conversion PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation / Relaxation PKG->Relaxation leads to Praliciguat Praliciguat (sGC Stimulator) Praliciguat->sGC_inactive stimulates

Caption: Signaling pathway of sGC stimulators like Praliciguat.

Experimental Workflow for Intermediate Synthesis

experimental_workflow start Start dissolve_amine Dissolve Amine & add Base in DCM at 0°C start->dissolve_amine add_acyl_chloride Add 3-Cyclopropylbenzoyl Chloride Solution dissolve_amine->add_acyl_chloride react React at Room Temperature (2-4 hours) add_acyl_chloride->react workup Aqueous Work-up (Wash with NaHCO₃ & Brine) react->workup dry_concentrate Dry (MgSO₄) & Concentrate workup->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify product Pure Intermediate purify->product

Caption: Workflow for the synthesis of the Praliciguat intermediate.

Conclusion

This compound serves as a important precursor in the synthesis of pharmacologically relevant molecules. The straightforward and high-yielding synthesis of the N-(2-(dimethylcarbamoyl)-2-oxoethyl)-3-cyclopropylbenzamide intermediate demonstrates its utility. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel pharmaceuticals leveraging the unique properties of the cyclopropyl motif.

Application Notes & Protocols for the Analysis of 3-Cyclopropylbenzoic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 3-Cyclopropylbenzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to serve as a robust starting point for method development and validation in research and quality control environments.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required. The principle relies on reversed-phase chromatography to separate the analyte from other components, followed by UV detection.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₂[1][2]
Molecular Weight162.19 g/mol [1]
pKa~4.27 (Predicted)[3][4]
AppearanceWhite to off-white solid[2][3]
Storage2-8°C, in a dry area[1][3]
Experimental Protocol: HPLC-UV

a) Sample Preparation:

A simple dilution and filtration procedure is often sufficient for the analysis of bulk this compound or in simple matrices.

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water) to achieve a target concentration within the linear range of the method (e.g., 10-100 µg/mL).

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

Based on methods for similar aromatic carboxylic acids, the following conditions are recommended as a starting point.

ParameterRecommended Condition
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient Isocratic or a shallow gradient, e.g., 40-60% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm or 254 nm

c) Method Validation Parameters (Expected):

The following quantitative data are extrapolated from validated methods for benzoic acid and its derivatives and should be established during method validation for this compound.

ParameterExpected Range
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: A streamlined workflow for the HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for the highly sensitive and selective quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples. The protocol utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

a) Sample Preparation:

For complex matrices, a more rigorous sample preparation is necessary to remove interferences. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques.

Liquid-Liquid Extraction (LLE):

  • To 100 µL of the sample (e.g., plasma), add an internal standard.

  • Add a protein precipitation agent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and add an extraction solvent such as ethyl acetate.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b) LC-MS/MS Conditions:

ParameterRecommended Condition
Column C18 or C8 (e.g., 50-100 mm x 2.1 mm, 1.8-3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A linear gradient starting from low %B (e.g., 10%) and ramping up to high %B (e.g., 95%)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

c) Mass Spectrometry Parameters (Hypothetical):

The exact mass transitions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.

ParameterExpected Value
Precursor Ion (Q1) [M-H]⁻: m/z 161.1 or [M+H]⁺: m/z 163.1
Product Ion (Q3) To be determined (e.g., loss of CO₂)
Collision Energy To be optimized

d) Method Validation Parameters (Expected):

Based on validated LC-MS/MS methods for similar small molecules in biological matrices.[5][6]

ParameterExpected Range
Linearity Range 0.01 - 50 µg/mL[5]
Correlation Coefficient (r²) > 0.99[6]
Limit of Detection (LOD) 0.005 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.01 - 0.25 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sample Biological Sample extract LLE or SPE sample->extract evap Evaporate & Reconstitute extract->evap inject Inject evap->inject gradient Gradient Elution inject->gradient ionize ESI gradient->ionize mrm MRM Detection ionize->mrm quant Quantification mrm->quant

Caption: A comprehensive workflow for the LC-MS/MS analysis of this compound.

Discussion

The provided protocols offer a solid foundation for the analysis of this compound. For the HPLC-UV method, controlling the mobile phase pH will be critical to ensure consistent retention and good peak shape, given the acidic nature of the analyte. For the LC-MS/MS method, careful optimization of the sample preparation step is crucial to minimize matrix effects, which can suppress or enhance the analyte signal. The choice between LLE and SPE will depend on the specific matrix and the required level of cleanliness. Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the data.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 3-Cyclopropylbenzoic acid. These predictions are based on the known effects of substituents on the benzene ring and the characteristic signals of a cyclopropyl group. For reference, experimental data for a closely related analogue, 3-amino-4-cyclopropylbenzoic acid, is provided.

¹H NMR Spectral Data Summary

Assignment Predicted Chemical Shift (δ ppm) for this compound Multiplicity Notes
H-2~7.8 - 8.0s (singlet) or d (doublet)Downfield due to proximity to COOH
H-4~7.3 - 7.5d (doublet)
H-5~7.3 - 7.5t (triplet)
H-6~7.6 - 7.8d (doublet)
Cyclopropyl CH~1.9 - 2.1m (multiplet)Methine proton
Cyclopropyl CH₂~0.8 - 1.2m (multiplet)Methylene protons
COOH~12.0 - 13.0br s (broad singlet)Chemical shift can vary with concentration and solvent

¹³C NMR Spectral Data Summary

Assignment Predicted Chemical Shift (δ ppm) for this compound Notes
C=O~168 - 173Carboxylic acid carbonyl
C-1~130 - 132Quaternary carbon attached to COOH
C-2~128 - 130Aromatic CH
C-3~145 - 148Quaternary carbon attached to cyclopropyl group
C-4~128 - 130Aromatic CH
C-5~129 - 131Aromatic CH
C-6~126 - 128Aromatic CH
Cyclopropyl CH~15 - 18Methine carbon
Cyclopropyl CH₂~9 - 12Methylene carbons

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The carboxylic acid proton is more likely to be observed as a sharp peak in DMSO-d₆.

  • Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter into a clean, 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming : Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Spectral Width : Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay : A relaxation delay of 1-5 seconds is recommended.

    • Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

    • Spectral Width : A spectral width of about 240 ppm, centered around 120 ppm, is appropriate.

    • Acquisition Time : An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is generally used. For quantitative analysis of quaternary carbons, longer relaxation delays (e.g., >10 seconds) may be necessary.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis

  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Interpretation : Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for all signals. Assign the signals to the corresponding protons and carbons in the this compound structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to aid in complex structural assignments.

Workflow and Data Relationship Visualization

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning & Shimming) transfer->setup acq_1h Acquire ¹H NMR Spectrum setup->acq_1h acq_13c Acquire ¹³C NMR Spectrum setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking & Assignment integrate->peak_pick structure Structure Elucidation peak_pick->structure

Caption: Workflow for ¹H and ¹³C NMR Spectral Analysis.

Application Note: Analysis of 3-Cyclopropylbenzoic Acid Using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyclopropylbenzoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its structural characterization is a critical step in its synthesis and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. This application note details the protocol for acquiring and interpreting the FT-IR spectrum of this compound, providing a foundational method for its identification and purity assessment.

The structure of this compound contains a carboxylic acid group, a benzene ring, and a cyclopropyl substituent. Each of these moieties exhibits characteristic vibrational modes in the infrared spectrum. The carboxylic acid function is particularly notable for its broad O-H stretching vibration due to hydrogen bonding and its strong carbonyl (C=O) stretching absorption.[1][2] FT-IR spectroscopy allows for the confirmation of these key functional groups, providing a spectral fingerprint for the compound.

Materials and Methods

Sample: this compound (solid, powder form)

Instrumentation:

  • FT-IR Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

Software:

  • Standard instrument control and data acquisition software (e.g., Opus, OMNIC).

The experimental workflow for the FT-IR analysis is depicted in the following diagram:

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Place Place sample on ATR crystal Sample->Place Acquire_Sample Acquire Sample Spectrum Place->Acquire_Sample Acquire Acquire Background Spectrum Acquire->Acquire_Sample Process Perform ATR Correction Acquire_Sample->Process Analyze Analyze Spectrum Process->Analyze Identify Identify Characteristic Peaks Analyze->Identify

Figure 1: Experimental workflow for FT-IR analysis.
Results and Discussion

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The key vibrational modes are summarized in the table below. Note that due to the presence of intermolecular hydrogen bonding, which leads to the formation of dimers, the O-H stretching band of the carboxylic acid is exceptionally broad.[3]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300-2500Broad, StrongO-H stretch (hydrogen-bonded)Carboxylic Acid (dimer)
~3100-3000MediumC-H stretch (aromatic and cyclopropyl)Aromatic Ring, Cyclopropyl
~1710-1680StrongC=O stretchCarboxylic Acid
~1600, ~1475MediumC=C stretch (in-ring)Aromatic Ring
~1320-1210MediumC-O stretchCarboxylic Acid
~950-910Broad, MediumO-H bend (out-of-plane)Carboxylic Acid (dimer)
~850-750StrongC-H bend (out-of-plane)Aromatic Ring

The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, overlapping with the sharper C-H stretching peaks, is a distinctive feature of a carboxylic acid.[1][4] The strong, sharp peak around 1700 cm⁻¹ further confirms the carbonyl group of the acid.[3] The bands corresponding to the aromatic C=C stretching and C-H bending, along with the vibrations from the cyclopropyl group's C-H bonds, will also be present, confirming the overall structure of the molecule.

Protocol: FT-IR Spectroscopy of this compound via ATR

This protocol outlines the step-by-step procedure for obtaining a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrument Preparation

1.1. Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. 1.2. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. 1.3. Install the ATR accessory in the sample compartment. 1.4. Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the crystal to dry completely.

Background Spectrum Acquisition

2.1. In the data acquisition software, set the desired spectral range (e.g., 4000-650 cm⁻¹) and resolution (e.g., 4 cm⁻¹).[5] 2.2. Set the number of scans to be co-added for the background and sample spectra (e.g., 32 or 64 scans) to ensure a good signal-to-noise ratio. 2.3. With the clean, empty ATR crystal in place, acquire the background spectrum. This will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition

3.1. Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. 3.2. Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal. 3.3. Acquire the sample spectrum using the same parameters as the background scan. 3.4. After acquisition, release the pressure clamp and carefully remove the sample from the crystal. 3.5. Clean the ATR crystal thoroughly as described in step 1.4.

Data Processing and Analysis

4.1. The acquired spectrum will be in units of absorbance. If necessary, perform an ATR correction using the instrument's software to account for the variation of penetration depth with wavelength. 4.2. Perform baseline correction and normalization if required for spectral comparison. 4.3. Identify the wavenumbers of the major absorption peaks. 4.4. Compare the observed peak positions with the expected vibrational frequencies for the functional groups in this compound (refer to the data table above) to confirm the compound's identity.

The logical relationship between the structural components of this compound and their expected FT-IR signals is illustrated in the diagram below.

G cluster_mol This compound Structure cluster_spec Expected FT-IR Signals (cm⁻¹) mol Molecule cooh Carboxylic Acid (-COOH) mol->cooh aryl Aromatic Ring mol->aryl cpr Cyclopropyl Group mol->cpr oh_stretch O-H Stretch (~3300-2500) cooh->oh_stretch co_stretch C=O Stretch (~1710-1680) cooh->co_stretch co_stretch2 C-O Stretch (~1320-1210) cooh->co_stretch2 oh_bend O-H Bend (~950-910) cooh->oh_bend aryl_ch Aromatic C-H Stretch (~3100-3000) aryl->aryl_ch aryl_cc Aromatic C=C Stretch (~1600, ~1475) aryl->aryl_cc cpr_ch Cyclopropyl C-H Stretch (~3100-3000) cpr->cpr_ch

Figure 2: Structure-Spectrum Correlation.

References

Application Notes and Protocols for the Biological Evaluation of 3-Cyclopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3-cyclopropylbenzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. The cyclopropyl group, a small, strained ring system, is a bioisostere of a vinyl group and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1] This has led to its incorporation in a variety of drug candidates. While comprehensive structure-activity relationship (SAR) studies for a broad series of this compound derivatives are not extensively published, research on related benzoic acid and cyclopropane-containing compounds has revealed significant biological activities across several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2]

These application notes provide a summary of the known biological activities of compounds related to this compound derivatives, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Key Biological Activities and Quantitative Data

The following tables summarize the biological activities of various benzoic acid and cyclopropane-containing derivatives, providing a basis for the potential therapeutic applications of novel this compound analogs.

Table 1: Enzyme Inhibition Data for Benzoic Acid and Cyclopropane Derivatives
Compound ClassTarget EnzymeRepresentative CompoundIC50 / KiReference
Tetrahydroisoquinolynyl-benzoic acidsAcetylcholinesterase (AChE)6f (2,2-dimethyl-1,3-dioxan-4-one-substituted)Ki: 13.62 ± 0.21 nM[3]
Tetrahydroisoquinolynyl-benzoic acidsCarbonic Anhydrase I (hCA I)6e (cyclohexanone-substituted)Ki: 18.78 ± 0.09 nM[3]
Tetrahydroisoquinolynyl-benzoic acidsCarbonic Anhydrase II (hCA II)6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted)Ki: 33.00 ± 0.29 nM[3]
Spiro[cyclopropane-1,3'-indolin]-2'-onesVEGFR-2Not Specified-[4]
4-(thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2αAzabenzene analogIC50: 0.014-0.017 µM[5]
Table 2: Anticancer Activity of Cyclopropane-Containing Compounds
Compound ClassCell LineRepresentative CompoundIC50 (µM)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-onesDU-145 (Prostate)Compound 6b< 20[4]
Spiro[cyclopropane-1,3'-indolin]-2'-onesDU-145 (Prostate)Compound 6u< 20[4]
Cycloprotoberberine derivativesMCF-7 (Breast)Compound 7fNot Specified[6]
Cycloprotoberberine derivativesMCF-7/ADrR (Doxorubicin-resistant Breast)Compound 7fNot Specified[6]
Table 3: Antimicrobial Activity of Amide Derivatives Containing Cyclopropane
Compound ClassMicroorganismRepresentative CompoundMIC80 (µg/mL)Reference
Cyclopropane carboxamidesStaphylococcus aureusF5, F9, F31, F4532-64[7]
Cyclopropane carboxamidesEscherichia coliF9, F31, F4532-64[7]
Cyclopropane carboxamidesCandida albicansF8, F24, F4216[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and for planning further research. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK cSrc->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Permeability Permeability AKT->Permeability Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK1/2 MEK->ERK GeneExpression Gene Expression ERK->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Inhibitor 3-Cyclopropylbenzoic Acid Derivative (Potential Inhibitor) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and potential point of inhibition.

EMT_Process cluster_EMT Epithelial Epithelial Cells - E-cadherin - Cytokeratins - Occludins Mesenchymal Mesenchymal Cells + N-cadherin + Vimentin + Fibronectin Epithelial->Mesenchymal EMT Mesenchymal->Epithelial MET Inducers Inducers (e.g., TGF-β, FGF, EGF) Inducers->Epithelial Inhibitor Potential Inhibitor Inhibitor->Epithelial

Caption: The process of Epithelial-Mesenchymal Transition (EMT).

SAR_Workflow Lead Lead Compound (e.g., this compound) Design Design Analogs Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening (In vitro assays) Synthesis->Screening SAR Analyze SAR Screening->SAR SAR->Design Iterative Cycle Optimization Lead Optimization SAR->Optimization Enzyme_Inhibition_Workflow PrepareReagents 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) PlateSetup 2. Plate Setup (Controls and Test Compound Dilutions) PrepareReagents->PlateSetup PreIncubation 3. Pre-incubation (Enzyme + Inhibitor) PlateSetup->PreIncubation ReactionStart 4. Initiate Reaction (Add Substrate) PreIncubation->ReactionStart Measurement 5. Kinetic Measurement (e.g., Absorbance/Fluorescence) ReactionStart->Measurement DataAnalysis 6. Data Analysis (Calculate % Inhibition and IC50) Measurement->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Cyclopropylbenzoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Suzuki-Miyaura Coupling and Grignard Reaction.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the synthesis of this compound, this typically involves the reaction of a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) with a cyclopropylboron reagent.

Question: Why is my Suzuki-Miyaura coupling reaction showing low to no yield of this compound?

Answer:

Several factors can contribute to a low yield in a Suzuki-Miyaura coupling reaction. Below is a systematic guide to troubleshoot the issue.

1. Catalyst Inactivity:

  • Issue: The palladium catalyst is one of the most critical components. Its activity can be compromised by oxidation or improper handling.

  • Troubleshooting Steps:

    • Use a fresh batch of palladium catalyst. Pd(0) catalysts can be sensitive to air and moisture.

    • Ensure the phosphine ligand is not oxidized; use a fresh ligand or store it under an inert atmosphere.[1]

    • Ensure thorough degassing of the reaction mixture and solvents to prevent oxidation of the Pd(0) catalyst.[1]

2. Inappropriate Base:

  • Issue: The base plays a crucial role in activating the boronic acid for transmetalation.[2][3] An unsuitable base can lead to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][4] The choice of base can significantly impact the reaction outcome.

    • For substrates with acidic protons, like 3-bromobenzoic acid, a stronger base or a higher equivalent of a weaker base may be necessary.[1]

    • Ensure the base is finely powdered and dry for optimal reactivity.

3. Sub-optimal Reaction Conditions:

  • Issue: The solvent, temperature, and reaction time are critical parameters that need to be optimized.

  • Troubleshooting Steps:

    • Solvent: A combination of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is often used. The ratio can be critical.[5][6]

    • Temperature: If the reaction is sluggish at a lower temperature, cautiously increase it. However, excessive heat can lead to catalyst decomposition and side reactions.[1][4] An optimal temperature is often around 80-100 °C.[4][5]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time, which is typically between 12-24 hours.[5]

4. Boronic Acid Instability:

  • Issue: Cyclopropylboronic acid can be prone to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[7]

  • Troubleshooting Steps:

    • Use a slight excess of the cyclopropylboronic acid (e.g., 1.2-1.5 equivalents).[8]

    • Consider using potassium cyclopropyltrifluoroborate, which can be more stable than the corresponding boronic acid.[7]

Logical Flow for Troubleshooting Suzuki Coupling:

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst Is the catalyst active? base Evaluate Base catalyst->base Yes catalyst_sol Use fresh catalyst/ligand, ensure inert atmosphere. catalyst->catalyst_sol No conditions Optimize Reaction Conditions base->conditions Yes base_sol Screen different bases (K2CO3, K3PO4, Cs2CO3). base->base_sol No boronic_acid Check Boronic Acid Stability conditions->boronic_acid Yes conditions_sol Optimize solvent, temperature, and reaction time. conditions->conditions_sol No solution Improved Yield boronic_acid->solution Yes boronic_acid_sol Use excess boronic acid or a more stable derivative. boronic_acid->boronic_acid_sol No catalyst_sol->base base_sol->conditions conditions_sol->boronic_acid boronic_acid_sol->solution Troubleshooting_Grignard start Low Yield of Grignard Reagent moisture Check for Moisture start->moisture Is the system anhydrous? magnesium Assess Magnesium Activity moisture->magnesium Yes moisture_sol Thoroughly dry glassware and use anhydrous solvents. moisture->moisture_sol No initiation Verify Reaction Initiation magnesium->initiation Yes magnesium_sol Activate magnesium with iodine or 1,2-dibromoethane. magnesium->magnesium_sol No side_reactions Consider Side Reactions initiation->side_reactions Yes initiation_sol Add a small amount of halide to initiate, then add dropwise. initiation->initiation_sol No solution Successful Grignard Formation side_reactions->solution Controlled side_reactions_sol Maintain slow addition rate and control temperature. side_reactions->side_reactions_sol Uncontrolled moisture_sol->magnesium magnesium_sol->initiation initiation_sol->side_reactions side_reactions_sol->solution

References

Technical Support Center: Purification of Crude 3-Cyclopropylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, FAQs, and protocols for the purification of crude 3-Cyclopropylbenzoic acid via recrystallization.

Troubleshooting Guide

Question: My final yield of purified this compound is disappointingly low. What are the common causes and how can I improve recovery?

Answer: Low yield is a frequent issue in recrystallization. The primary reasons and their solutions are outlined below:

  • Excessive Solvent Use: Adding too much solvent during the initial dissolution step is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1][2][3]

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until it just dissolves.[2]

  • Premature Crystallization: Crystals forming during a hot filtration step can lead to significant product loss.[4]

    • Solution: Preheat the filtration apparatus (funnel, fluted filter paper, and receiving flask) by placing it on the steam bath or in a drying oven, or by rinsing with hot solvent before filtration. This prevents the solution from cooling and depositing crystals prematurely.[4]

  • Incomplete Crystallization: Insufficient cooling time or temperature will not allow for maximum precipitation of the solute.

    • Solution: Allow the solution to cool slowly to room temperature to form large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.

  • Aggressive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve and wash away a portion of the purified product.[2]

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impure mother liquor without dissolving the product.[2]

Question: The product has "oiled out" instead of forming crystals, or the final crystals are discolored. How can I fix this?

Answer: "Oiling out" or obtaining colored crystals indicates that impurities have not been effectively removed or that the crystallization conditions are not optimal.

  • Oiling Out: This occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the solute (especially an impure one) is lower than the boiling point of the solvent.[1][3][5] The oil that forms is often a good solvent for impurities, leading to a poor purification outcome.[1][6]

    • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) and then allow the solution to cool much more slowly.[1][3] This can be achieved by placing the flask in an insulated container.

    • Solution 2: Induce crystallization while the solution is warm by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[2][3]

  • Colored Impurities: The presence of color indicates that soluble, colored contaminants are co-precipitating with your product.

    • Solution: Add a very small amount (a spatula tip) of activated charcoal to the hot solution before the hot filtration step.[1][7] The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can adsorb your product and reduce the yield.[1]

Question: The melting point of my recrystallized product is still low and/or has a broad range. What does this signify and what is the next step?

Answer: A low or broad melting point is a definitive indicator of an impure sample.

  • Persistent Impurities: A single recrystallization may not be sufficient to remove all impurities, especially if the crude material was highly contaminated.

    • Solution: Perform a second recrystallization. Ensure the crystals are completely dry before beginning the second procedure.

  • Solvent Inclusion: Residual solvent trapped within the crystal lattice can depress the melting point.

    • Solution: Ensure the crystals are thoroughly dried. Air dry the crystals on the filter paper by pulling a vacuum for an extended period, then transfer them to a watch glass to dry completely. For higher boiling point solvents, a vacuum oven may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing this compound? A1: Based on the polarity of the molecule and solubility data for the parent compound, benzoic acid, a mixed solvent system of ethanol and water is an excellent choice.[8][9] The crude solid is dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "poor" or "anti-solvent") is added to the hot solution to decrease solubility and induce crystallization upon cooling.

Q2: How do I perform a mixed-solvent recrystallization with ethanol and water? A2: Dissolve the crude this compound in a minimal amount of boiling ethanol. To this hot solution, add hot water dropwise until the solution becomes persistently cloudy (this is the saturation point). Then, add a few drops of hot ethanol to make the solution clear again. Allow this solution to cool slowly.

Q3: What is the expected melting point of pure this compound? A3: The literature melting point for pure this compound is in the range of 119-121 °C .[10] A sharp melting point within this range is a good indicator of high purity.

Q4: How can I confirm the purity of my final product? A4: Besides a sharp melting point, purity can be assessed using thin-layer chromatography (TLC), where a pure compound should show a single spot. For definitive structural confirmation and purity assessment, analytical techniques such as NMR (¹H and ¹³C) spectroscopy and FT-IR spectroscopy are recommended.

Quantitative Data Summary

ParameterValueSource/Notes
Melting Point 119-121 °C[10]
Molecular Weight 162.19 g/mol
Appearance White to off-white solid/crystalline powder[11]
Solubility (Ethanol) Soluble[9][12]
Solubility (Water) Slightly soluble, increases with temperature[8][13]
Typical Recovery 60-90%Highly dependent on initial purity and technique. Losses are inherent to the process.[2]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a stir bar and place it on a stirring hotplate. Add ~5 mL of ethanol and heat to a gentle boil while stirring. Continue to add ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and bring it back to a boil for 2-3 minutes.

  • Hot Filtration: Preheat a stemless funnel and a clean 50 mL Erlenmeyer flask with a small amount of hot ethanol. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal and any insoluble impurities.

  • Induce Saturation: Reheat the clear filtrate to boiling. Add hot water dropwise from a Pasteur pipette until the solution turns faintly and persistently cloudy. Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount (~2-3 mL) of ice-cold 20:80 ethanol/water mixture to the crystals to wash away residual mother liquor. Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals for 15-20 minutes to help them dry. Transfer the crystals to a pre-weighed watch glass and let them dry completely in a fume hood or a vacuum desiccator.

  • Analysis: Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.

Process Visualization

Recrystallization_Workflow start Crude this compound dissolve 1. Dissolve in Minimal Hot Ethanol start->dissolve hot_filter 2. Hot Filter (add charcoal if colored) dissolve->hot_filter saturate 3. Add Hot Water to Cloud Point, then Clarify with Ethanol hot_filter->saturate cool 4. Cool Slowly, then Chill in Ice Bath saturate->cool collect 5. Collect Crystals (Vacuum Filtration) & Dry cool->collect final_product Purified Product collect->final_product issue Assess Product Quality final_product->issue low_yield Problem: Low Yield issue->low_yield Yield < 60%? oiling_out Problem: Oiling Out / Discolored Crystals issue->oiling_out Appearance? low_mp Problem: Low / Broad MP issue->low_mp Melting Point? solve_yield Solution: • Use less solvent • Preheat filter funnel • Ensure complete cooling low_yield->solve_yield solve_oiling Solution: • Reheat, add more ethanol, cool slower • Use activated charcoal for color • Scratch flask to induce crystallization oiling_out->solve_oiling solve_mp Solution: • Redo recrystallization • Ensure product is completely dry low_mp->solve_mp solve_yield->dissolve Retry Process solve_oiling->dissolve Retry Process solve_mp->dissolve Retry Process

Caption: A workflow diagram for the recrystallization of this compound, including common troubleshooting steps.

References

Technical Support Center: Synthesis of 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 3-Cyclopropylbenzoic acid. The information is designed to help you identify and resolve common issues encountered during your experiments, ensuring a higher purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Troubleshooting

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Grignard reaction.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a 3-halobenzoic acid (typically 3-bromobenzoic acid) with a cyclopropylboronic acid or its ester derivative. This method is often favored due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.

  • Grignard Reaction: This method involves the formation of a Grignard reagent from a 3-halobenzoic acid derivative (where the acidic proton of the carboxylic acid is protected, for example, as an ester). This Grignard reagent is then reacted with a cyclopropylating agent. Alternatively, a Grignard reagent can be prepared from 3-bromocyclopropane and reacted with carbon dioxide. However, direct formation of a Grignard reagent from 3-bromobenzoic acid is not feasible due to the acidic carboxylic acid proton, which would quench the Grignard reagent.

Q2: My Suzuki-Miyaura coupling reaction is sluggish or incomplete. What are the potential causes and solutions?

A2: Several factors can lead to an incomplete Suzuki-Miyaura coupling reaction. Here are some common causes and troubleshooting strategies:

  • Catalyst Inactivity: The Palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) species.

  • Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered or electronically deactivated substrates, more electron-rich and bulky ligands may be required to facilitate the catalytic cycle.

  • Base and Solvent: The base and solvent system play a critical role. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. The solvent system must be appropriate for the solubility of all reactants and the chosen temperature. A common system is a mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base (e.g., potassium carbonate).

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature, cautiously increasing the temperature while monitoring for byproduct formation can be beneficial.

Q3: I am observing a significant amount of biphenyl byproduct in my Grignard reaction. How can I minimize this?

A3: The formation of biphenyl is a common side reaction in Grignard syntheses involving aryl halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[1] To minimize this:

  • Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Excessively high temperatures can favor the biphenyl formation.[1]

  • Magnesium Quality: Use fresh, high-quality magnesium turnings. An oxide layer on the magnesium can hinder the initiation of the Grignard reaction, leading to a buildup of the aryl halide.

Impurity Identification and Mitigation

Q4: What are the common impurities I should expect in the synthesis of this compound via Suzuki-Miyaura coupling?

A4: Besides unreacted starting materials (3-bromobenzoic acid and cyclopropylboronic acid), you should be aware of the following potential impurities:

  • Homo-coupled Products: These are byproducts formed from the coupling of two molecules of the same starting material. In this case, you might observe 3,3'-dicarboxybiphenyl (from the coupling of two 3-bromobenzoic acid molecules) and bicyclopropyl.

  • Protodeboronation Product: The cyclopropylboronic acid can react with water or other protic sources to form cyclopropane.

  • Protodehalogenation Product: The 3-bromobenzoic acid can be reduced to benzoic acid.

  • Residual Palladium: Trace amounts of the palladium catalyst may remain in the final product.

Q5: What are the typical impurities in a Grignard synthesis of this compound?

A5: When using a Grignard-based approach, common impurities include:

  • Unreacted Starting Materials: Such as the protected 3-bromobenzoic acid derivative.

  • Biphenyl Derivatives: Homo-coupling of the Grignard reagent can lead to the formation of biphenyl species.[1]

  • Benzene Derivatives: If any moisture is present in the reaction, the Grignard reagent will be quenched, forming the corresponding arene (e.g., methyl benzoate if starting from methyl 3-bromobenzoate).

  • Byproducts from the Protecting Group: Impurities can also arise from the protection and deprotection steps of the carboxylic acid.

Data Presentation: Common Impurities and Analytical Detection

The following table summarizes the common impurities, their potential sources, and typical analytical methods for their detection.

ImpurityChemical StructurePotential SourceTypical Analytical Method
3-Bromobenzoic AcidC₇H₅BrO₂Unreacted starting material (Suzuki-Miyaura)HPLC, GC-MS
Cyclopropylboronic AcidC₃H₇BO₂Unreacted starting material (Suzuki-Miyaura)Difficult to detect directly by UV-HPLC; may require derivatization for GC-MS.
3,3'-DicarboxybiphenylC₁₄H₁₀O₄Homo-coupling of 3-bromobenzoic acid (Suzuki-Miyaura)HPLC, LC-MS
Benzoic AcidC₇H₆O₂Protodehalogenation of 3-bromobenzoic acid (Suzuki-Miyaura)HPLC, GC-MS
BiphenylC₁₂H₁₀Homo-coupling of Grignard reagent (Grignard)GC-MS
Residual PalladiumPdCatalyst from Suzuki-Miyaura couplingInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, cyclopropylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Acidify the aqueous layer with 1 M HCl to a pH of ~2, which will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Solvent Selection:

  • A suitable solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at room temperature. A mixture of ethanol and water or toluene and heptane is often effective.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot solvent system.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Analytical HPLC Method for Purity Assessment

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Combine Reactants: 3-Bromobenzoic Acid Cyclopropylboronic Acid Catalyst, Ligand, Base reaction Heat and Stir (80-100 °C, 12-24h) under Inert Atmosphere reactants->reaction extraction Aqueous Work-up (Ethyl Acetate & Water) reaction->extraction acidification Acidify Aqueous Layer (1M HCl to pH ~2) extraction->acidification extraction2 Extract with Ethyl Acetate acidification->extraction2 dry_concentrate Dry and Concentrate Organic Layers extraction2->dry_concentrate purify Recrystallization or Column Chromatography dry_concentrate->purify analyze Purity Assessment (HPLC, GC-MS, NMR) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction catalyst Inactive Catalyst start->catalyst conditions Suboptimal Conditions (Base, Solvent, Temp) start->conditions reagents Poor Reagent Quality start->reagents check_catalyst Use Fresh Catalyst Ensure Inert Atmosphere catalyst->check_catalyst optimize_conditions Screen Different Bases, Solvents, and Temperatures conditions->optimize_conditions check_reagents Verify Purity of Starting Materials reagents->check_reagents

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Esterification of 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3-Cyclopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of 3-cyclopropylbenzoate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most prevalent methods for esterifying this compound are the Fischer-Speier esterification and the acid chloride-based method.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is reversible, so using the alcohol as the solvent or removing water as it forms is crucial to drive the equilibrium towards the ester product.[2][3]

  • Acid Chloride Method: This two-step process involves first converting the this compound to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-cyclopropylbenzoyl chloride is then reacted with the desired alcohol to form the ester. This method is often faster and not limited by equilibrium.

Q2: I am concerned about the stability of the cyclopropane ring under strong acidic conditions. Is this a valid concern?

A2: Yes, this is a critical consideration. The cyclopropane ring is susceptible to cleavage under strong acidic conditions due to its significant ring strain.[4][5] Strong Brønsted or Lewis acids can protonate the ring or an adjacent group, leading to a carbocationic intermediate that can undergo ring-opening to relieve this strain.[4] Therefore, careful selection of the acid catalyst and reaction conditions is vital to preserve the integrity of the cyclopropyl group.[4]

Q3: How can I minimize the risk of cyclopropane ring-opening during Fischer esterification?

A3: To minimize the risk of ring-opening, consider the following strategies:[4]

  • Use Milder Acid Catalysts: Instead of concentrated sulfuric acid, opt for milder alternatives like p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or solid-supported acid catalysts.[6]

  • Control Reaction Temperature: Perform the reaction at the lowest effective temperature. Elevated temperatures can promote the ring-opening side reaction.

  • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Consider Alternative Methods: If ring-opening remains a significant issue, the acid chloride method or milder coupling-agent-based esterifications (like Steglich esterification) are excellent alternatives as they do not require strong acids.[7]

Q4: What are common side products in the esterification of this compound?

A4: Besides the potential for ring-opened byproducts, other common impurities can include:

  • Unreacted Starting Material: Due to the equilibrium nature of the Fischer esterification, some unreacted this compound may remain.

  • Anhydride Formation: Under certain conditions, two molecules of the carboxylic acid can condense to form an anhydride.

  • Byproducts from the Alcohol: If using a secondary alcohol, elimination to form an alkene is a possibility, especially at higher temperatures with strong acids.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Ester Yield 1. Equilibrium not shifted towards products (Fischer): Water is not being effectively removed, or an insufficient excess of alcohol is used.[2][3] 2. Inactive Catalyst: The acid catalyst may be old or deactivated by moisture. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Steric Hindrance: The cyclopropyl group, while not exceptionally bulky, can slow down the reaction compared to un-substituted benzoic acid.1. Use a large excess of the alcohol (often as the solvent). For higher boiling alcohols, use a Dean-Stark apparatus to remove water azeotropically.[1] 2. Use fresh, anhydrous catalyst and ensure all glassware is thoroughly dried. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. If necessary, cautiously increase the temperature. 4. Consider switching to the acid chloride method, which is generally faster and less sensitive to steric hindrance.
Presence of Multiple Spots on TLC (Besides Starting Material and Product) 1. Cyclopropane Ring-Opening: Strong acid and/or high temperature has led to the formation of byproducts.[4] 2. Side Reactions: Formation of anhydride or byproducts from the alcohol. 3. Impure Starting Materials: The this compound or alcohol may contain impurities.1. Switch to a milder acid catalyst (e.g., TsOH, PPTS) and reduce the reaction temperature.[4][6] If the problem persists, use the acid chloride method. 2. Optimize reaction conditions (lower temperature, shorter time). Purify the crude product using column chromatography. 3. Check the purity of starting materials by melting point, NMR, or other analytical techniques before starting the reaction.
Difficulty in Product Purification 1. Emulsion during Workup: The ester product and unreacted acid can form an emulsion during aqueous extraction. 2. Co-elution during Chromatography: The ester and certain byproducts may have similar polarities.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Adjust the solvent system for column chromatography. A gradual gradient elution can improve separation. Consider recrystallization as an alternative or additional purification step.

Data Presentation: Comparison of Esterification Methods

While specific comparative studies on this compound are limited, the following table provides a general comparison of common esterification methods for aromatic acids, which can guide your experimental design.

Method Typical Catalyst/Reagent Typical Conditions Advantages Disadvantages General Yield Range
Fischer Esterification H₂SO₄, TsOHReflux in excess alcoholEconomical, simple procedure.Equilibrium-limited, requires harsh conditions, potential for side reactions (e.g., ring-opening).[1][4]60-90%
Acid Chloride Formation + Esterification SOCl₂, (COCl)₂ followed by alcohol and a mild base (e.g., pyridine)Room temperature or gentle heatingHigh yielding, not equilibrium-limited, faster reaction times.Two-step process, requires handling of corrosive reagents.85-95%
Steglich Esterification DCC, DMAPRoom temperature in an inert solvent (e.g., DCM)Mild conditions, suitable for acid-sensitive substrates.[7]Reagents are expensive, byproduct (DCU) can be difficult to remove.>90%

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from standard procedures for the esterification of benzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, 20-40 eq), which will also serve as the solvent.

  • Catalyst Addition: Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to a gentle reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by distillation.

Protocol 2: Esterification via Acid Chloride Formation

This two-step protocol is a robust alternative to Fischer esterification.

Step A: Formation of 3-Cyclopropylbenzoyl Chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser and a gas trap, add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2-5 eq), which can also act as the solvent. A few drops of DMF can be added as a catalyst.

  • Reaction: Gently reflux the mixture for 1-2 hours or until the evolution of gas (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-cyclopropylbenzoyl chloride, which can often be used in the next step without further purification.

Step B: Ester Formation

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the desired alcohol (1.0-1.2 eq) in a dry, non-protic solvent (e.g., dichloromethane or THF) containing a mild base like pyridine or triethylamine (1.1 eq).

  • Reagent Addition: Cool the alcohol solution in an ice bath and slowly add the crude 3-cyclopropylbenzoyl chloride from Step A.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Workup and Purification: Quench the reaction with water and perform an aqueous workup similar to Protocol 1. The final product can be purified by column chromatography or distillation.

Visualizations

Esterification_Workflow General Experimental Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start with This compound reagents Add Alcohol & Acid Catalyst (Fischer) OR Convert to Acid Chloride (SOCl2) start->reagents react Heat/Reflux (Monitor by TLC/GC) reagents->react quench Quench Reaction & Aqueous Wash react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify end Characterize Pure Ester (NMR, IR, MS) purify->end

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Ester Yield start Low or No Ester Yield check_method Which Method? start->check_method fischer Fischer Esterification check_method->fischer Fischer acid_chloride Acid Chloride Method check_method->acid_chloride Acid Chloride check_equilibrium Is Equilibrium Shifted? fischer->check_equilibrium check_conditions Are Conditions Too Harsh? check_equilibrium->check_conditions Yes solution_fischer1 Use large excess of alcohol. Remove H2O (Dean-Stark). check_equilibrium->solution_fischer1 No solution_fischer2 Use milder acid (TsOH). Lower reaction temperature. check_conditions->solution_fischer2 No consider_alt Consider Alternative: Steglich Esterification (DCC/DMAP) check_conditions->consider_alt Yes check_reagents Are Reagents Anhydrous? acid_chloride->check_reagents solution_acid_chloride Use dry solvents and glassware. Ensure alcohol is anhydrous. check_reagents->solution_acid_chloride No check_reagents->consider_alt Yes

Caption: A logical flowchart for troubleshooting low yields in esterification reactions.

References

Technical Support Center: Scale-Up of 3-Cyclopropylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 3-Cyclopropylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two of the most promising synthetic routes for the large-scale production of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent derived from 3-bromobenzoic acid or a related bromo-aromatic precursor with a cyclopropylating agent, or conversely, the reaction of a cyclopropyl Grignard reagent with a suitable benzoic acid derivative.[1]

  • Suzuki-Miyaura Coupling: This cross-coupling reaction typically involves the use of a cyclopropylboronic acid or its derivative with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) in the presence of a palladium catalyst.[2][3][4][5]

Q2: What are the primary challenges to consider when scaling up the synthesis of this compound?

A2: Key scale-up challenges include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, such as Grignard formations, can be difficult to control on a larger scale. Ensuring efficient heat dissipation is critical to prevent side reactions and ensure safety.

  • Reagent Addition and Mixing: Maintaining homogenous mixing in large reactors is crucial for consistent product quality and yield. The rate of reagent addition, especially for highly reactive intermediates, needs to be carefully controlled.

  • Work-up and Product Isolation: Large-volume extractions and filtrations can be cumbersome. The choice of solvents and the efficiency of phase separations are important considerations.

  • Purification: Crystallization is a common method for purifying this compound. However, achieving the desired purity and crystal form at a large scale can be challenging and may require optimization of solvent systems and cooling profiles.[6][7][8]

  • Impurity Profile: The nature and quantity of impurities may change upon scale-up. Identifying and controlling the formation of byproducts is essential for obtaining a product of consistent quality.

Q3: How can I effectively purify this compound on a large scale?

A3: Crystallization is a highly effective method for the large-scale purification of this compound.[6][7][8] Key parameters to control include:

  • Solvent Selection: A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Cooling Rate: A controlled cooling rate is crucial for obtaining uniform crystals and minimizing the inclusion of impurities.

  • Agitation: Proper agitation ensures uniform temperature distribution and prevents the formation of large agglomerates.

  • Seeding: Introducing seed crystals can help control the crystallization process and result in a more consistent particle size distribution.

Troubleshooting Guides

Grignard Reaction Route
Issue Potential Cause Recommended Solution
Low Yield of Grignard Reagent Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive magnesium surface.Use freshly crushed or activated magnesium turnings.
Formation of Biphenyl Impurity Wurtz-type coupling of the aryl halide.Maintain a low reaction temperature and ensure slow, controlled addition of the halide to the magnesium suspension.
Incomplete Carboxylation Inefficient trapping of the Grignard reagent with CO2.Use an excess of freshly crushed dry ice (solid CO2). Ensure vigorous stirring during the addition of the Grignard solution to the dry ice.[9]
Product Contamination with Starting Material Incomplete reaction.Increase the reaction time or temperature (with caution). Ensure all the starting halide has reacted before quenching.
Suzuki-Miyaura Coupling Route
Issue Potential Cause Recommended Solution
Low Product Yield Inactive catalyst.Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more stable.
Inefficient transmetalation.The choice of base is critical. Ensure the base is sufficiently strong to activate the boronic acid but does not cause degradation of other functional groups. Common bases include carbonates and phosphates.[2]
Homocoupling of the boronic acid.Optimize the reaction stoichiometry and temperature. Ensure efficient mixing to minimize localized high concentrations of the boronic acid.
Decomposition of Boronic Acid Instability of the boronic acid, especially at elevated temperatures.Use milder reaction conditions if possible. Consider using a more stable boronic ester derivative.
Difficult Purification Residual palladium catalyst in the product.Employ appropriate work-up procedures to remove palladium, such as treatment with activated carbon or specific scavengers.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1129-06-2[10][11][12]
Molecular Formula C10H10O2[11]
Molecular Weight 162.19 g/mol [10]
Appearance Solid[10]
Boiling Point 312.2 °C at 760 mmHg[10]
pKa 4.27 ± 0.10 (Predicted)[11]

Experimental Protocols

Generalized Protocol for Grignard Reaction and Carboxylation
  • Grignard Reagent Formation:

    • Under an inert atmosphere, charge a reactor with magnesium turnings and a suitable anhydrous ether solvent (e.g., THF, diethyl ether).

    • Slowly add a solution of 3-bromo-iodobenzene in the anhydrous solvent to initiate the reaction.

    • Maintain the reaction temperature within a controlled range (typically 25-50°C) using external cooling.

    • After the addition is complete, continue stirring until the magnesium is consumed.

  • Carboxylation:

    • In a separate reactor, prepare a slurry of freshly crushed dry ice in an anhydrous ether solvent.

    • Slowly add the prepared Grignard reagent solution to the dry ice slurry, maintaining a low temperature (e.g., < -60°C).

    • Allow the mixture to warm to room temperature with continued stirring.

  • Work-up and Isolation:

    • Quench the reaction mixture by slowly adding aqueous acid (e.g., HCl) until the solution is acidic.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4).

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene).

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To a reactor, add 3-bromobenzoic acid, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3).

    • Purge the reactor with an inert gas (e.g., nitrogen or argon).

    • Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and add water.

    • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system.

Visualizations

experimental_workflow cluster_grignard Grignard Reaction Route cluster_suzuki Suzuki-Miyaura Coupling Route start_g 3-Bromobenzoic Acid Derivative grignard_formation Grignard Formation (Mg, Anhydrous Ether) start_g->grignard_formation carboxylation Carboxylation (CO2) grignard_formation->carboxylation workup_g Aqueous Work-up & Extraction carboxylation->workup_g purification_g Crystallization workup_g->purification_g product_g This compound purification_g->product_g start_s1 3-Bromobenzoic Acid coupling Suzuki Coupling (Pd Catalyst, Base) start_s1->coupling start_s2 Cyclopropylboronic Acid start_s2->coupling workup_s Aqueous Work-up & Precipitation coupling->workup_s purification_s Crystallization workup_s->purification_s product_s This compound purification_s->product_s

Caption: Synthetic routes for this compound.

troubleshooting_logic start Low Product Yield? check_reaction Check Reaction Type start->check_reaction grignard_issues Grignard Route Issues check_reaction->grignard_issues Grignard suzuki_issues Suzuki Route Issues check_reaction->suzuki_issues Suzuki check_moisture Moisture Present? grignard_issues->check_moisture check_catalyst Catalyst Activity? suzuki_issues->check_catalyst dry_reagents Dry Reagents & Glassware check_moisture->dry_reagents Yes other_issues Other Issues check_moisture->other_issues No use_fresh_catalyst Use Fresh Catalyst/Ligand check_catalyst->use_fresh_catalyst Low check_base Base Optimal? check_catalyst->check_base OK optimize_base Optimize Base check_base->optimize_base No check_base->other_issues Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Grignard Reactions Involving Cyclopropyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions that involve cyclopropyl groups.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of Grignard reagents from cyclopropyl halides often challenging?

A1: The formation of Grignard reagents from cyclopropyl halides, particularly cyclopropylmethyl halides, can be difficult due to the inherent strain of the cyclopropyl ring. This strain can make radical intermediates prone to side reactions. Furthermore, as with most Grignard reactions, the process is highly sensitive to the purity of the reagents and the activation of the magnesium surface.[1]

Q2: What are the most common side reactions observed during the formation of cyclopropyl Grignard reagents?

A2: The most prevalent side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting halide to form a dimer (e.g., bicyclopropyl).[1][2] Another significant side reaction, especially with cyclopropylmethyl halides, is the ring-opening of the cyclopropylmethyl radical or the Grignard reagent itself, which leads to the formation of homoallylic species.[1]

Q3: Which solvent is recommended for preparing cyclopropyl Grignard reagents?

A3: Ethereal solvents are crucial for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its superior solvating power, which enhances the stability of the Grignard reagent as it forms.[1][3] 2-Methyltetrahydrofuran (2-MeTHF) has also been shown to be an excellent solvent that can minimize side reactions like Wurtz coupling.[4]

Q4: How can I effectively activate the magnesium turnings for the reaction?

A4: Activating the magnesium surface is critical to remove the passivating magnesium oxide layer.[2][5] Common and effective methods include the use of activating agents such as a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] Mechanical activation, such as crushing the turnings with a glass rod in an inert atmosphere, can also be effective in exposing a fresh reactive surface.[6]

Q5: Should I use a cyclopropyl bromide or chloride precursor?

A5: Alkyl bromides are generally more reactive than chlorides for Grignard reagent formation.[1] While chlorides can be used, they may necessitate more rigorous conditions or more potent magnesium activation to initiate the reaction. The choice of halide can influence the competition between the rate of Grignard formation and the occurrence of side reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface due to oxide layer.[2][5] 2. Presence of moisture in glassware or solvent.[2] 3. Impure cyclopropyl halide.1. Activate the magnesium using iodine or 1,2-dibromoethane as described in the protocols below. Ensure magnesium turnings are fresh and shiny.[1][5] 2. Rigorously dry all glassware by flame-drying under an inert atmosphere or oven-drying. Use anhydrous solvents.[2] 3. Purify the cyclopropyl halide before use.
Low Yield of Grignard Reagent 1. Significant Wurtz coupling side reaction.[1][4] 2. Incomplete reaction. 3. Quenching by atmospheric moisture or acidic impurities.1. Employ slow, dropwise addition of the cyclopropyl halide to the magnesium suspension to maintain a low concentration of the halide.[4] Maintain a moderate reaction temperature.[2] 2. Allow for sufficient reaction time after the addition of the halide is complete. 3. Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).
Formation of a High-Boiling Side Product Wurtz coupling leading to the formation of a dimer.[4]This is often favored by high local concentrations of the alkyl halide and elevated temperatures.[4] Minimize this by using a slow addition rate and maintaining gentle reflux.[2]
Evidence of Ring-Opening (e.g., formation of homoallylic products) Instability of the cyclopropylmethyl radical or Grignard reagent, especially at higher temperatures.[1]Maintain a lower reaction temperature. The distance of the cyclopropyl group from the reactive center is also a factor; for instance, (3-bromobutyl)cyclopropane is less prone to ring-opening.[7]

Data Presentation

Table 1: Comparison of Solvents in the Grignard Reaction of Benzyl Chloride with 2-Butanone

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[4]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[4]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[4]

*Isolated yield of the alcohol product after the reaction of the in situ generated Grignard reagent with 2-butanone.

Experimental Protocols

Protocol 1: Preparation of Cyclopropylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Cyclopropyl bromide (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (1 small crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Methodology:

  • Setup: Assemble and flame-dry the glassware under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a stir bar in the flask. Add the iodine crystal. Gently warm the flask under the inert atmosphere until the purple color of the iodine sublimes and disappears, indicating activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add enough anhydrous THF to cover the magnesium. Add a small portion (approx. 10%) of the cyclopropyl bromide (dissolved in THF) from the dropping funnel. The reaction should initiate, indicated by gentle bubbling and a slight temperature increase.

  • Addition: Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting greyish, cloudy solution is the cyclopropylmagnesium bromide reagent.

Protocol 2: Quenching of the Grignard Reaction

Materials:

  • Grignard reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ice bath

Methodology:

  • Cool the Grignard reaction mixture to 0 °C using an ice bath.[8]

  • Slowly and dropwise, add the saturated aqueous NH₄Cl solution to the reaction mixture with vigorous stirring.[8] This is an exothermic process, so maintain cooling and a slow addition rate to control the reaction.

  • Continue adding the quenching solution until the bubbling subsides and any remaining magnesium is consumed.

  • Proceed with standard aqueous workup and extraction of the desired product.[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Cyclopropyl Grignard Reactions start Start Grignard Reaction check_initiation Does the reaction initiate? start->check_initiation activate_mg Activate Mg: - Add Iodine/DBE - Crush turnings check_initiation->activate_mg No reaction_proceeds Reaction Proceeds check_initiation->reaction_proceeds Yes check_conditions Check for Moisture: - Flame-dry glassware - Use anhydrous solvent activate_mg->check_conditions check_conditions->start Retry check_yield Is the yield low? reaction_proceeds->check_yield minimize_wurtz Minimize Wurtz Coupling: - Slow halide addition - Maintain moderate temp. check_yield->minimize_wurtz Yes check_side_products Are there unexpected side products? check_yield->check_side_products No minimize_wurtz->reaction_proceeds Re-optimize check_ring_opening Check for Ring-Opening: - Lower reaction temp. check_side_products->check_ring_opening Yes purification Purify Product check_side_products->purification No check_ring_opening->reaction_proceeds Re-optimize Reaction_Pathways Key Reaction Pathways in Cyclopropyl Grignard Reactions cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reactions c_halide Cyclopropyl Halide (R-X) grignard Cyclopropyl Grignard (R-MgX) c_halide->grignard + Mg wurtz Wurtz Coupling Product (R-R) c_halide->wurtz mg Magnesium (Mg) mg->grignard product Desired Product (e.g., Alcohol) grignard->product + Electrophile (e.g., Ketone) grignard->wurtz + R-X ring_opening Ring-Opened Product (e.g., Homoallylic) grignard->ring_opening Rearrangement

References

side reaction products in the synthesis of 3-Cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Cyclopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are the Grignard reaction with subsequent carboxylation, and the Suzuki-Miyaura cross-coupling reaction.

Q2: I am considering a Grignard route. What is the general strategy?

A2: The Grignard approach involves the formation of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide), which then reacts with carbon dioxide (dry ice) as an electrophile. An acidic workup follows to protonate the carboxylate salt, yielding this compound.

Q3: Can I use 3-bromobenzoic acid to form a Grignard reagent directly?

A3: No, this is not feasible. The acidic proton of the carboxylic acid group will quench the Grignard reagent as it forms.[1] To use a Grignard strategy starting from 3-bromobenzoic acid, the carboxylic acid functionality must first be protected, for example, as an ester.[1]

Q4: What is the general approach for the Suzuki coupling route?

A4: The Suzuki coupling method typically involves the palladium-catalyzed reaction of an aryl halide (such as 3-bromobenzoic acid or 3-iodobenzoic acid) with cyclopropylboronic acid or one of its derivatives.[2][3][4]

Q5: My cyclopropylboronic acid seems to be degrading upon storage. Is this normal?

A5: Yes, cyclopropylboronic acid can be prone to protodeboronation, making it unstable for long-term storage.[5] It is often recommended to use it relatively fresh or to use more stable derivatives like potassium cyclopropyltrifluoroborate.

Troubleshooting Guides

Synthesis Route 1: Grignard Reaction and Carboxylation

This route involves the reaction of a cyclopropyl Grignard reagent with carbon dioxide.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of cyclopropyl bromide in an anhydrous ether solvent (like diethyl ether or THF) is added dropwise. The reaction is initiated, often with a small crystal of iodine or gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.

  • Carboxylation: The freshly prepared Grignard reagent is then slowly added to a slurry of crushed dry ice (solid CO2) in an anhydrous ether solvent at low temperature.

  • Workup: After the addition is complete and the mixture has warmed to room temperature, the reaction is quenched with a dilute acid (e.g., HCl or H2SO4).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is typically purified by recrystallization.[6]

Issue Potential Cause(s) Troubleshooting Steps
Reaction fails to initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or sonication.[6][7]
Low yield of this compound 1. Quenching of the Grignard reagent by moisture or acidic impurities. 2. Incomplete reaction. 3. Formation of side products.1. Maintain a strict inert atmosphere and use anhydrous reagents and solvents.[7] 2. Ensure sufficient reaction time for both Grignard formation and carboxylation. 3. See the side reaction products table below.
Formation of a significant amount of cyclopropane The Grignard reagent was quenched by a proton source (e.g., water).Rigorously exclude moisture from the reaction setup.
Presence of a high molecular weight impurity Wurtz-type homocoupling of the Grignard reagent with unreacted cyclopropyl bromide to form bicyclopropyl.Add the cyclopropyl bromide solution slowly to the magnesium to maintain a low concentration of the halide.[7]
Side Product Formation Mechanism Mitigation Strategy
Bicyclopropyl Wurtz-type coupling of cyclopropylmagnesium bromide with cyclopropyl bromide.Slow addition of cyclopropyl bromide during Grignard formation.
Cyclopropane Protonation of cyclopropylmagnesium bromide by trace water or other acidic protons.Ensure anhydrous conditions and use of an inert atmosphere.
Synthesis Route 2: Suzuki-Miyaura Cross-Coupling

This route involves the palladium-catalyzed coupling of an aryl halide with cyclopropylboronic acid.

  • Reaction Setup: To a reaction flask, add 3-bromobenzoic acid, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3, K3PO4).[8]

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water). Degas the mixture thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the mixture is typically diluted with water and an organic solvent. The aqueous layer is acidified to precipitate the product. The crude product is then collected by filtration and purified by recrystallization.[8]

Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Deactivation of the boronic acid.1. Use a fresh catalyst or a pre-catalyst that is activated in situ. Ensure proper degassing to prevent catalyst oxidation. 2. Screen different bases and solvent systems. The presence of water is often crucial.[9] 3. Use a slight excess of the boronic acid.
Significant formation of benzoic acid (dehalogenation) Reductive dehalogenation of 3-bromobenzoic acid.Optimize reaction conditions, particularly the base and ligand.
Significant formation of biphenyl-3,3'-dicarboxylic acid Homocoupling of 3-bromobenzoic acid.Use a more effective catalyst system and ensure proper stoichiometry.
Presence of phenol impurities This can arise from the oxidation of the boronic acid.Ensure the reaction is carried out under an inert atmosphere to minimize oxygen.[10]
Side Product Formation Mechanism Mitigation Strategy
Benzoic acid Protodeboronation of cyclopropylboronic acid or dehalogenation of 3-halobenzoic acid.[11]Use a non-protic solvent where possible and ensure anhydrous conditions for the boronic acid. Optimize the catalyst system to favor cross-coupling over dehalogenation.
Biphenyl-3,3'-dicarboxylic acid Homocoupling of 3-halobenzoic acid.[11]Use a catalyst system that promotes the cross-coupling pathway.
Bicyclopropyl Homocoupling of cyclopropylboronic acid, often promoted by the presence of oxygen.[10][12]Thoroughly degas the reaction mixture and maintain an inert atmosphere.[12]

Visualizations

Synthesis_Workflow cluster_grignard Grignard Route cluster_suzuki Suzuki Coupling Route start_g Cyclopropyl Bromide + Mg grignard Cyclopropylmagnesium Bromide start_g->grignard Anhydrous Ether carboxylation Reaction with CO2 (Dry Ice) grignard->carboxylation product_g This compound carboxylation->product_g Acidic Workup start_s1 3-Bromobenzoic Acid coupling Pd-catalyzed Coupling start_s1->coupling start_s2 Cyclopropylboronic Acid start_s2->coupling product_s This compound coupling->product_s Base, Heat

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Logic cluster_check Initial Checks cluster_grignard Grignard Route Specifics cluster_suzuki Suzuki Route Specifics start Low Yield of this compound check_reagents Reagents & Solvents Purity/Anhydrous? start->check_reagents check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere mg_activation Magnesium Activation Sufficient? check_reagents->mg_activation catalyst_activity Catalyst Active? check_reagents->catalyst_activity check_atmosphere->mg_activation degassing Reaction Mixture Degassed Properly? check_atmosphere->degassing addition_rate Slow Addition of Halide? mg_activation->addition_rate wurtz High MW Impurity Present? (Wurtz Coupling) addition_rate->wurtz degassing->catalyst_activity homocoupling Homocoupling Products Observed? catalyst_activity->homocoupling

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-cyclopropylbenzoic acid. The primary challenge in the catalysis of this molecule is the preservation of the strained cyclopropyl ring, which can be susceptible to opening under certain reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions performed on this compound?

A1: The most common catalytic transformations for this compound involve modifications of the carboxylic acid group or reactions on the aromatic ring. These include:

  • Amidation: Formation of an amide bond by reacting the carboxylic acid with an amine. This typically requires a coupling agent or catalyst.

  • Esterification: Conversion of the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst.

  • Reduction: Selective reduction of the carboxylic acid to the corresponding primary alcohol, (3-cyclopropylphenyl)methanol.

  • Cross-Coupling Reactions: C-C bond formation, typically after converting the substrate to a derivative suitable for reactions like Suzuki-Miyaura coupling or through direct decarboxylative coupling.

Q2: What is the main stability concern when working with this compound?

A2: The primary concern is the stability of the cyclopropyl group. Due to significant ring strain, the cyclopropane ring is susceptible to cleavage.[1] This ring-opening is most commonly observed under strongly acidic conditions, which can protonate the ring and lead to the formation of a more stable carbocationic intermediate.[1] Care must also be taken during certain transition metal-catalyzed reactions, such as hydrogenation, where aggressive catalysts can lead to hydrogenolysis of the C-C bonds within the ring.[1]

Q3: How do I choose a suitable catalyst for amidation while preserving the cyclopropyl ring?

A3: For amide bond formation, standard peptide coupling reagents are generally effective and operate under mild conditions that are compatible with the cyclopropyl group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and carbodiimides such as DCC (N,N'-Dicyclohexylcarbodiimide) and EDC are excellent choices.[2][3][4][5][6][7][8] These reactions are typically run in aprotic polar solvents like DMF or DCM in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

Q4: What conditions are recommended for the esterification of this compound?

A4: Fischer-Speier esterification is a common method, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[2][9][10] To avoid the potential for ring-opening with strong mineral acids, it is advisable to use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.[2] The reaction is driven to completion by using the alcohol as the solvent or by removing the water byproduct.[2][9]

Q5: Which reducing agents are recommended for the conversion of this compound to (3-cyclopropylphenyl)methanol?

A5: The selective reduction of a carboxylic acid in the presence of other functional groups can be achieved with borane reagents, such as borane-tetrahydrofuran complex (BH3-THF) or borane dimethyl sulfide (BMS).[11][12][13][14][15] These reagents are known to reduce carboxylic acids rapidly at room temperature while being compatible with many other functional groups.[14][16] It is crucial to perform the reaction under anhydrous conditions and to quench the reaction carefully.

Q6: Can this compound be used in cross-coupling reactions?

A6: Yes, though it often requires modification. For Suzuki-Miyaura coupling, the aromatic ring would typically need to be functionalized with a halide (e.g., bromine or iodine). The resulting aryl halide can then be coupled with a boronic acid. Alternatively, this compound can potentially be used in decarboxylative cross-coupling reactions, where the carboxylic acid group is extruded as CO2 to form a new C-C bond with a coupling partner, often catalyzed by palladium or copper.[9][10][17][18][19]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Amidation
Possible Cause Solution
Inactive Coupling Reagent HATU and other uronium-based reagents are sensitive to moisture. Ensure reagents are fresh and stored under anhydrous conditions.
Insufficient Activation Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes at 0 °C before adding the amine.
Steric Hindrance For sterically hindered amines or acids, a more powerful coupling reagent like HATU is generally superior to carbodiimides.[4][6] Reaction temperature may need to be slightly elevated, or reaction times extended.
Incorrect Base Use a non-nucleophilic, sterically hindered base like DIPEA or triethylamine to prevent side reactions. Ensure at least 2-3 equivalents are used to neutralize the acid formed and facilitate the reaction.
Issue 2: Cyclopropyl Ring Opening
Possible Cause Solution
Strongly Acidic Conditions During esterification, replace strong mineral acids (e.g., H2SO4) with milder alternatives like p-TsOH or a recyclable solid acid catalyst.[1]
High Reaction Temperature Ring-opening is often accelerated by heat. If ring cleavage is suspected, run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.[1]
Aggressive Hydrogenation Catalyst If reducing other functional groups in the molecule via catalytic hydrogenation, avoid aggressive catalysts like platinum or rhodium. Palladium on carbon (Pd/C) is generally a milder choice and less likely to cause hydrogenolysis of the cyclopropane ring.[1]
Issue 3: Incomplete Reduction of Carboxylic Acid
Possible Cause Solution
Decomposed Borane Reagent BH3-THF can decompose upon storage.[15] Use a fresh bottle or titrate the solution to determine its exact molarity. Consider using the more stable borane dimethyl sulfide (BMS) complex.[13][15]
Insufficient Reagent Ensure at least 2 equivalents of the borane reagent are used, as the reaction has a complex stoichiometry involving the formation of borate esters.
Premature Quenching The reaction may be sluggish. Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed before quenching with methanol or water. Gentle heating (40-50 °C) can sometimes be required.[11]

Data Presentation: Catalyst/Reagent Performance

The following tables summarize typical conditions and expected outcomes for key reactions. Note that yields are highly dependent on the specific substrate and reaction scale.

Table 1: Amide Coupling Reagents

Coupling ReagentBaseSolventTypical Time (h)Typical Yield (%)Notes
HATU DIPEADMF1 - 4>90Highly efficient, especially for hindered substrates.[4][6]
DCC -DCM/THF4 - 1275-90Cost-effective; byproduct (DCU) is insoluble and removed by filtration.[3][5][7][8]
EDC/HOBt DIPEADMF/DCM8 - 1880-95Water-soluble carbodiimide; byproduct is removed with aqueous workup.

Table 2: Conditions for Other Key Reactions

ReactionCatalyst / ReagentSolventTemperature (°C)Typical Yield (%)
Esterification p-TsOH (cat.)Ethanol (excess)Reflux85-95
Reduction BH3-THF (2-3 eq.)THF0 to RT80-95
Suzuki Coupling *Pd(OAc)2 / PPh3Toluene/H2O10070-90

*Note: Data for Suzuki coupling is based on the reaction of an aryl bromide with cyclopropylboronic acid as a representative example.[16]

Experimental Protocols

Protocol 1: Amidation using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) followed by HATU (1.2 eq.). Stir the mixture at 0 °C for 20 minutes.

  • Coupling: Add the desired amine (1.1 eq.) to the activated acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reduction using Borane-THF
  • Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Addition: Cool the solution to 0 °C. Add borane-THF complex (1.0 M solution in THF, 2.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise until gas evolution ceases. This step quenches the excess borane.

  • Work-up: Remove the solvents under reduced pressure. Add 1N HCl to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting (3-cyclopropylphenyl)methanol by flash column chromatography.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_activation Activation (0 °C) cluster_coupling Coupling (RT) cluster_purification Work-up & Purification A This compound (1.0 eq) B Anhydrous DMF C Add DIPEA (2.5 eq) B->C D Add HATU (1.2 eq) C->D E Stir 20 min D->E F Add Amine (1.1 eq) E->F G Stir 1-4 h F->G H Aqueous Work-up G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: Experimental workflow for HATU-mediated amidation.

Troubleshooting_Logic Start Reaction Issue Identified Q1 Is the cyclopropyl ring opening? Start->Q1 A1_Yes Use milder acid catalyst Lower reaction temperature Q1->A1_Yes Yes A1_No Proceed to next question Q1->A1_No No Success Problem Resolved A1_Yes->Success Q2 Is the reaction yield low? A1_No->Q2 A2_Yes Check reagent activity Optimize stoichiometry Consider alternative catalyst Q2->A2_Yes Yes A2_No Issue likely related to purification or handling Q2->A2_No No A2_Yes->Success

Caption: Logic diagram for troubleshooting common reaction issues.

References

Technical Support Center: 3-Cyclopropylbenzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the solvent effects on the reactivity of 3-Cyclopropylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Question: Why is my reaction yield low when using a non-polar solvent like Toluene or Hexane?

Answer: Low yields in non-polar solvents can often be attributed to two main factors:

  • Poor Solubility: this compound, like most carboxylic acids, has limited solubility in non-polar organic solvents.[1][2] If the acid is not fully dissolved, the reaction becomes heterogeneous, significantly slowing down the reaction rate and reducing the overall yield. Always check the solubility of your starting materials in the chosen solvent before beginning the reaction.

  • Transition State Destabilization: Many reactions of carboxylic acids, such as nucleophilic acyl substitution, proceed through charged or highly polar transition states.[3][4] Non-polar solvents are unable to effectively stabilize these intermediates, leading to a higher activation energy and a slower reaction rate.[4][5]

Solution:

  • Consider using a more polar solvent. For reactions that can tolerate them, polar aprotic solvents like DMSO or DMF can be excellent choices due to their ability to dissolve the acid and stabilize charged intermediates.[1][6]

  • If a non-polar solvent is required, try heating the reaction mixture to improve solubility or using a phase-transfer catalyst.

Question: My esterification reaction is proceeding very slowly. What can I do to increase the rate?

Answer: Slow reaction rates in esterification (e.g., Fischer esterification) are a common issue. The rate is highly dependent on the solvent and reaction conditions.

  • Solvent Choice: The solvent plays a crucial role. Polar protic solvents, like the alcohol reactant itself (e.g., using excess methanol as the solvent), can participate in the reaction but can also solvate the nucleophile, potentially slowing the reaction.[7] Polar aprotic solvents can accelerate reactions involving charged nucleophiles.[6]

  • Catalyst: Fischer esterification is an acid-catalyzed equilibrium process.[8][9][10] Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[8][11]

  • Equilibrium and Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants.[10][12] Using a large excess of the alcohol reactant or actively removing water (e.g., with a Dean-Stark apparatus) will drive the reaction forward.[8][10]

Solution:

  • Ensure your this compound is completely dry before starting.[11]

  • Use a large excess of the alcohol reactant to serve as both the solvent and to shift the equilibrium.[8][10]

  • If applicable, use a solvent that allows for the azeotropic removal of water (like toluene).

Question: I am observing unexpected side products when trying to form an amide. What is the likely cause?

Answer: Amide formation from a carboxylic acid and an amine can be problematic.

  • Acid-Base Reaction: The primary issue is that the basic amine will react with the acidic carboxylic acid to form an ammonium-carboxylate salt.[9] This salt is generally unreactive and requires high temperatures (often >100 °C) to dehydrate and form the amide, which can lead to thermal decomposition or other side reactions.[9]

  • Solvent Interference: Protic solvents can interfere with coupling agents and can also react with highly reactive intermediates (like an acid chloride if you are using a two-step procedure).[7]

Solution:

  • Use a Coupling Agent: To avoid the formation of the unreactive salt, use a coupling agent like dicyclohexylcarbodiimide (DCC).[3][9] The coupling agent first activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

  • Solvent Choice: When using coupling agents, a polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is typically recommended.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reactivity of this compound?

A1: Solvent polarity has a significant impact. According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where a charge is developed or becomes more dispersed in the transition state.[4] For most reactions of this compound (like SN1-type or esterification), which involve polar intermediates, increasing solvent polarity will increase the reaction rate by stabilizing the transition state.[4][5]

Q2: What is the difference between using a protic and an aprotic solvent?

A2: The key difference is the presence of acidic protons (like O-H or N-H bonds).

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can act as hydrogen bond donors. They are very effective at solvating both cations and anions. However, they can strongly solvate anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack an electrophile, which can slow down SN2-type reactions.[7][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack acidic protons. They are good at solvating cations but leave anions relatively "naked" and highly reactive.[6][7] This makes them ideal for accelerating reactions that rely on strong anionic nucleophiles.[14]

Q3: Which solvents are best for dissolving this compound?

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Organic Solvents at Room Temperature (Data is for benzoic acid and serves as a proxy for this compound)

Solvent CategorySolvent NameDielectric Constant (ε)[4]Solubility (Molarity, M)[1]
Polar Aprotic Dimethylformamide (DMF)37~5.29
Dimethyl Sulfoxide (DMSO)47> 5.0
Acetonitrile37~1.5
Polar Protic 2-Propanol18~2.38
1-Propanol20~2.15
Methanol33~2.0
Ethanol25~1.8
Water78~0.027
Non-Polar Dichloromethane (DCM)9~0.4
Toluene2.4~0.15
Hexane1.9< 0.01

Experimental Protocols

Protocol: Fischer Esterification of this compound to Methyl 3-Cyclopropylbenzoate

This protocol is a representative procedure for the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Anhydrous Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • 0.6 M Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g) and anhydrous methanol (e.g., 25 mL). Methanol acts as both a reactant and the solvent.[8]

  • Catalyst Addition: While swirling the flask, carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise.[8][11]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 1-2 hours.[8][11] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Rinse the reaction flask with 40 mL of dichloromethane (DCM) and add this to the separatory funnel.[8]

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The organic layer (DCM) will be on the bottom.

    • Drain the bottom organic layer. Wash it sequentially with 25 mL of water, followed by 25 mL of 0.6 M sodium bicarbonate solution to neutralize any remaining acid (Caution: CO₂ evolution may cause pressure buildup).[8] Finally, wash with 25 mL of brine.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator or by simple distillation.[8]

  • Purification: The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary.

Visualizations

Troubleshooting_Flowchart start Start: Low Reaction Yield q_soluble Is Starting Material Fully Soluble? start->q_soluble sol_increase Action: Increase Temperature or Choose a More Solubilizing Solvent (see Table 1) q_soluble->sol_increase No q_polar Is the Solvent Polarity Appropriate for the Mechanism? q_soluble->q_polar Yes sol_increase->q_polar sol_polar Action: For polar transition states, use a polar solvent (e.g., DMF, Acetonitrile). Consider protic vs. aprotic effects. q_polar->sol_polar No q_equilibrium Is the Reaction an Equilibrium Process (e.g., Esterification)? q_polar->q_equilibrium Yes sol_polar->q_equilibrium sol_equilibrium Action: Use excess reagent or remove byproduct (e.g., water) to shift equilibrium. q_equilibrium->sol_equilibrium Yes end_node Problem Resolved q_equilibrium->end_node No / N/A sol_equilibrium->end_node

Caption: Troubleshooting flowchart for low reaction yields.

Experimental_Workflow cluster_prep Preparation cluster_react Reaction cluster_workup Workup & Purification reagents Reagent Prep & Solvent Selection setup Apparatus Setup (e.g., Reflux) reagents->setup reaction Heating & Reflux Monitoring (TLC) setup->reaction extraction Quenching & Extraction reaction->extraction drying Drying & Solvent Removal extraction->drying purify Purification (Distillation / Column) drying->purify analysis Analysis (NMR, IR, MP) purify->analysis

Caption: General experimental workflow for synthesis.

Solvent_Effects cluster_solvents Solvent Types reactants Reactants R-COOH + Nu- ts Transition State [R-CO(δ-)-OH-Nu(δ+)] products Products pp Polar Protic (e.g., Methanol, Water) pp->reactants Solvates Nucleophile (Nu-) (Can hinder reactivity) pp->ts Strongly Solvates & Stabilizes Polar T.S. (FASTER REACTION) pa Polar Aprotic (e.g., DMSO, DMF) pa->reactants Leaves Nu- 'naked' (ENHANCED REACTIVITY) pa->ts Strongly Solvates & Stabilizes Polar T.S. (FASTER REACTION) np Non-Polar (e.g., Hexane, Toluene) np->reactants Poor Solubilizer for R-COOH np->ts Poorly Solvates T.S. (SLOWER REACTION)

Caption: Influence of solvent type on reaction intermediates.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Cyclopropylbenzoic Acid and 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylbenzoic acid and 4-Cyclopropylbenzoic acid are structural isomers that, despite their similarities, exhibit distinct chemical behaviors due to the positional difference of the cyclopropyl substituent on the benzene ring. The cyclopropyl group is unique in its ability to interact with the aromatic system through a combination of inductive and resonance-like effects, stemming from the high p-character of its C-C bonds. These electronic influences modulate the reactivity of both the carboxylic acid functional group and the aromatic ring. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where precise control of reactivity and molecular properties is paramount.

Physicochemical Properties and Electronic Effects

The electronic nature of the cyclopropyl substituent is key to understanding the differential reactivity of the two isomers. The acidity of the carboxylic acid, quantified by its pKa value, and the electronic effect on the aromatic ring, described by Hammett substituent constants (σ), provide a quantitative basis for comparison.

ParameterThis compound4-Cyclopropylbenzoic AcidBenzoic Acid (for reference)
Predicted pKa 4.27[1]4.41[2], 4.45[3]4.20
Hammett Constant (σ) σ_m = -0.07[4][5]σ_p = -0.21[4][5]N/A

Interpretation of Data:

  • Acidity (pKa): The pKa is a measure of the acidity of the carboxylic acid. A lower pKa value indicates a stronger acid. This compound (predicted pKa ≈ 4.27) is a slightly stronger acid than 4-Cyclopropylbenzoic acid (predicted pKa ≈ 4.41-4.45). This suggests that the electron-withdrawing inductive effect of the cyclopropyl group is more pronounced from the meta position, stabilizing the carboxylate anion to a greater extent than when the group is in the para position. In the para position, the electron-donating character of the cyclopropyl group through resonance destabilizes the carboxylate anion, making the acid weaker.

  • Hammett Substituent Constants (σ): These constants quantify the electronic influence of a substituent on the reactivity of a benzene derivative.

    • The meta-substituent constant (σ_m) primarily reflects the inductive effect. The negative value for the cyclopropyl group (σ_m = -0.07) is somewhat counterintuitive, as alkyl groups are typically considered electron-donating. This suggests the cyclopropyl group has a weak electron-withdrawing inductive effect.

    • The para-substituent constant (σ_p) reflects the combined influence of inductive and resonance effects. The more negative value for the para-cyclopropyl group (σ_p = -0.21) indicates a net electron-donating effect at this position. This is attributed to the ability of the cyclopropyl group to donate electron density to the aromatic ring via its Walsh orbitals, a resonance-like effect.

Predicted Reactivity

Based on the electronic properties, the following predictions can be made regarding the relative reactivity of the two isomers:

1. Reactions at the Carboxylic Acid Group (e.g., Nucleophilic Acyl Substitution):

The reactivity of the carboxylic acid towards nucleophiles is influenced by the electrophilicity of the carbonyl carbon.

  • This compound: The weakly electron-withdrawing nature of the meta-cyclopropyl group is expected to slightly increase the electrophilicity of the carbonyl carbon compared to the para isomer. This would lead to a faster rate of reaction with nucleophiles.

  • 4-Cyclopropylbenzoic acid: The net electron-donating effect of the para-cyclopropyl group will slightly decrease the electrophilicity of the carbonyl carbon, likely resulting in a slower reaction rate compared to the meta isomer.

Therefore, in reactions such as esterification or amidation, This compound is predicted to be more reactive than 4-Cyclopropylbenzoic acid.

2. Reactions on the Aromatic Ring (e.g., Electrophilic Aromatic Substitution):

The rate of electrophilic aromatic substitution is determined by the electron density of the benzene ring.

  • This compound: The carboxylic acid group is deactivating, and the meta-cyclopropyl group has a minor electronic effect. Substitution will be directed to the positions ortho and para to the cyclopropyl group, and meta to the carboxylic acid.

  • 4-Cyclopropylbenzoic acid: The para-cyclopropyl group is an activating, electron-donating group. This will increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than the meta isomer. The substitution will be directed to the positions ortho to the activating cyclopropyl group.

Consequently, for electrophilic aromatic substitution reactions, 4-Cyclopropylbenzoic acid is predicted to be more reactive than this compound.

Experimental Protocol: Comparative Fischer Esterification

To experimentally validate the predicted difference in reactivity at the carboxylic acid group, a comparative Fischer esterification with methanol can be performed.

Objective: To compare the rate of esterification of this compound and 4-Cyclopropylbenzoic acid with methanol under acidic catalysis.

Materials:

  • This compound

  • 4-Cyclopropylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condensers

  • Magnetic stirrers and stir bars

  • Heating mantles

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for monitoring reaction progress.

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, place equimolar amounts of this compound and 4-Cyclopropylbenzoic acid (e.g., 1.00 g).

  • Addition of Reagents: To each flask, add a 10-fold molar excess of anhydrous methanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask.

  • Reaction: Heat both reaction mixtures to reflux using heating mantles.

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the aliquot with a known volume of 5% sodium bicarbonate solution and extract with diethyl ether. Analyze the organic extract by GC or HPLC to determine the ratio of starting material to product (methyl 3-cyclopropylbenzoate and methyl 4-cyclopropylbenzoate, respectively).

  • Work-up (after completion or a set time): Allow the reaction mixtures to cool to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product yield and purity by GC/HPLC and characterize the products by NMR and IR spectroscopy.

Data Analysis:

Plot the concentration of the ester product versus time for both reactions. The initial slope of these curves will give the initial reaction rate. A comparison of these rates will provide experimental evidence for the relative reactivity of the two isomers.

Visualizations

G Logical Flow of Reactivity Prediction cluster_3 This compound cluster_4 4-Cyclopropylbenzoic Acid pos_3 meta-Position effect_3 Weak Inductive Effect (Slightly e-withdrawing) σm = -0.07 pos_3->effect_3 reactivity_cooh_3 Increased Carbonyl Electrophilicity (More Reactive in Nucleophilic Acyl Substitution) effect_3->reactivity_cooh_3 reactivity_ring_3 Less Activated Ring (Less Reactive in Electrophilic Aromatic Substitution) effect_3->reactivity_ring_3 pos_4 para-Position effect_4 Dominant Resonance Effect (Net e-donating) σp = -0.21 pos_4->effect_4 reactivity_cooh_4 Decreased Carbonyl Electrophilicity (Less Reactive in Nucleophilic Acyl Substitution) effect_4->reactivity_cooh_4 reactivity_ring_4 More Activated Ring (More Reactive in Electrophilic Aromatic Substitution) effect_4->reactivity_ring_4 G Experimental Workflow for Comparative Reactivity Study start Start: Equimolar Amounts of 3- and 4-Cyclopropylbenzoic Acid step1 Parallel Reaction Setup: Identical conditions for both isomers start->step1 step2 Fischer Esterification: Excess Methanol, Catalytic H2SO4, Reflux step1->step2 step3 Reaction Monitoring: Time-course analysis by GC/HPLC step2->step3 step6 Product Isolation & Characterization: Work-up, Purification, Spectroscopy step2->step6 step4 Data Collection: Concentration of product vs. time step3->step4 step5 Kinetic Analysis: Determine and compare initial reaction rates step4->step5 end_node Conclusion: Experimental determination of relative reactivity step5->end_node step6->end_node

References

A Comparative Analysis of the Biological Activities of Benzoic Acid and 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of benzoic acid and its derivative, 3-Cyclopropylbenzoic acid. While benzoic acid is a well-studied compound with established biological effects, data on this compound is notably limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and uses structure-activity relationship (SAR) principles to infer potential activities for the less-studied compound.

Executive Summary

Benzoic acid is a widely utilized compound known for its antimicrobial and antifungal properties, which underpin its use as a preservative in food and pharmaceuticals.[1][2][3] Its mechanism of action involves the disruption of microbial cellular integrity and metabolism.[1][4] In contrast, this compound is primarily documented as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[5] Direct, publicly available studies detailing its specific biological activities are scarce. However, the introduction of a cyclopropyl group is a recognized strategy in medicinal chemistry to potentially enhance potency and metabolic stability.[6] This guide presents a side-by-side comparison to highlight the current state of knowledge and identify areas for future research.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for benzoic acid. Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time.

Table 1: Biological Activity of Benzoic Acid

Biological ActivityTest Organism/SystemQuantitative Data (MIC)Reference
AntimicrobialEscherichia coli O157:H71 mg/mL[7]
AntimicrobialErwinia carotovora (at pH 5.5)50 µg/mL[7]
AntifungalMagnaporthe oryzae62.5 - 125 µg/mL[7]
AntifungalRhizoctonia solani62.5 - 125 µg/mL[7]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Note on this compound: No publicly available MIC or other quantitative biological activity data has been identified for this compound. Safety data sheets indicate that it may cause skin and eye irritation and could be harmful if swallowed.[8]

Inferred Biological Activity of this compound based on SAR

The cyclopropyl group is a small, rigid, and lipophilic moiety that can significantly influence a molecule's biological profile.[6] Its introduction onto the benzoic acid scaffold at the 3-position may lead to:

  • Enhanced Potency: The conformational rigidity imparted by the cyclopropyl ring can lead to a more favorable binding orientation with biological targets.[6]

  • Increased Metabolic Stability: The cyclopropyl group can block sites of metabolism, potentially increasing the half-life of the compound.[6]

  • Altered Selectivity: The unique steric and electronic properties of the cyclopropyl ring can influence the compound's interaction with different biological targets.[6]

A study on benzamide derivatives revealed that a cyclopropyl-substituted compound exhibited activity against Mycobacterium tuberculosis, suggesting that the cyclopropyl moiety can be compatible with antimicrobial activity in related scaffolds.

Experimental Protocols

Detailed methodologies for the types of experiments cited are crucial for reproducibility and further research.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

Protocol: Broth Microdilution Method [7]

  • Preparation of Test Compounds: Dissolve benzoic acid and this compound in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of twofold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to a specific cell density. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[7]

Visualizing Mechanisms and Workflows

General Mechanism of Action for Benzoic Acid

The primary antimicrobial mechanism of benzoic acid involves its passive diffusion across the microbial cell membrane in its undissociated form. Once inside the cell, where the pH is typically higher, the acid dissociates, releasing protons and acidifying the cytoplasm. This acidification inhibits key metabolic processes, such as anaerobic fermentation, and disrupts the cell's proton motive force, ultimately leading to growth inhibition or cell death.[2][3]

Benzoic Acid Antimicrobial Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Microbial Cell Benzoic_Acid_Undissociated Benzoic Acid (Undissociated) Benzoic_Acid_Dissociated Benzoate + H+ Benzoic_Acid_Undissociated->Benzoic_Acid_Dissociated Passive Diffusion Cytoplasm_Acidification Cytoplasm Acidification Benzoic_Acid_Dissociated->Cytoplasm_Acidification Metabolic_Inhibition Inhibition of Metabolic Enzymes Cytoplasm_Acidification->Metabolic_Inhibition Growth_Inhibition Growth Inhibition Metabolic_Inhibition->Growth_Inhibition Cell_Membrane Cell Membrane

Caption: General mechanism of benzoic acid's antimicrobial activity.

Workflow for Comparative Biological Activity Screening

The following diagram illustrates a typical workflow for comparing the biological activities of two compounds.

Comparative Biological Activity Screening Workflow Start Start: Compound Selection (Benzoic Acid vs. This compound) Assay_Selection Select Biological Assays (e.g., Antimicrobial, Antifungal, Cytotoxicity) Start->Assay_Selection Protocol_Development Develop/Optimize Experimental Protocols Assay_Selection->Protocol_Development Perform_Assays Perform In Vitro Assays Protocol_Development->Perform_Assays Data_Collection Collect Quantitative Data (e.g., MIC, IC50) Perform_Assays->Data_Collection Data_Analysis Comparative Data Analysis Data_Collection->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion and Future Research Directions SAR_Analysis->Conclusion

Caption: A generalized workflow for comparative biological screening.

Conclusion and Future Directions

Benzoic acid is a compound with well-characterized antimicrobial and antifungal activities. In stark contrast, this compound remains largely unexplored in terms of its biological effects, with current literature primarily identifying it as a chemical building block. The principles of structure-activity relationships suggest that the addition of a cyclopropyl group could modulate the biological profile of the benzoic acid scaffold, potentially leading to enhanced potency or altered selectivity.

To bridge the existing knowledge gap, further research is imperative. A direct comparative study of the antimicrobial, antifungal, and cytotoxic properties of benzoic acid and this compound, following standardized protocols such as those outlined above, would provide valuable data for the scientific and drug development communities. Such studies would elucidate the impact of the 3-cyclopropyl substitution and could unveil novel therapeutic potential for this understudied derivative.

References

Navigating the Void: A Comparative Guide to the Structural Validation of 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount for understanding its function and optimizing its properties. While X-ray crystallography remains the gold standard for this determination, publicly available crystallographic data for 3-Cyclopropylbenzoic acid is currently unavailable. This guide provides a comparative analysis of its anticipated structural features against known benzoic acid analogs, outlines the definitive experimental protocol for its structural validation, and presents a clear workflow for this process.

The introduction of a cyclopropyl moiety to a phenyl ring is a common strategy in medicinal chemistry to enhance potency and metabolic stability. Understanding the structural implications of this substitution on the benzoic acid scaffold is crucial for rational drug design. In the absence of a determined crystal structure for this compound, we can infer its likely solid-state conformation by comparing the crystallographic data of benzoic acid and its derivatives with substituents at the 3-position that offer different steric and electronic profiles: the methyl group (in 3-methylbenzoic acid) and a bromine atom (in 3-bromobenzoic acid).

Comparative Crystallographic Data of Benzoic Acid Analogs

The following table summarizes the key crystallographic parameters for benzoic acid, 3-methylbenzoic acid, and 3-bromobenzoic acid, providing a basis for predicting the structural characteristics of this compound.

ParameterBenzoic Acid3-Methylbenzoic Acid3-Bromobenzoic Acid
Formula C₇H₆O₂C₈H₈O₂C₇H₅BrO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Unit Cell Dimensions
a (Å)5.510(1)13.961(3)5.9992(4)
b (Å)5.148(1)4.072(1)4.7064(4)
c (Å)21.954(4)12.518(3)25.149(2)
α (°)909090
β (°)97.43(2)100.27(3)92.283(4)
γ (°)909090
Volume (ų)617.5(2)700.8(3)709.51(10)
Z 444

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) and relevant publications.

Based on this comparison, it is anticipated that this compound would also crystallize in a monoclinic system. The presence of the bulkier cyclopropyl group, compared to a methyl group, is expected to lead to a larger unit cell volume. Similar to the comparator molecules, it is highly probable that this compound will form centrosymmetric dimers in the solid state, linked by hydrogen bonds between the carboxylic acid moieties.

Experimental Workflow for Structure Validation

The definitive method to ascertain the precise solid-state structure of this compound is single-crystal X-ray diffraction. The logical workflow for this experimental validation is outlined below.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement cluster_validation Validation & Deposition synthesis Synthesis & Purification of This compound crystallization Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_generation CIF File Generation validation->cif_generation deposition Deposition to CCDC cif_generation->deposition

A flowchart illustrating the experimental workflow for the validation of a chemical structure by X-ray crystallography.

Experimental Protocol for X-ray Crystallography

The following is a detailed protocol that would be employed for the single-crystal X-ray diffraction analysis of this compound.

1. Crystal Growth:

  • Single crystals of this compound would be grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). Other methods such as vapor diffusion or cooling crystallization may also be employed to obtain diffraction-quality crystals.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

  • The integrated intensity data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement and Validation:

  • The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using crystallographic software to check for geometric consistency, the absence of significant residual electron density, and overall quality of the model. The results are typically presented in a Crystallographic Information File (CIF).

The successful application of this protocol to this compound would provide the definitive structural data needed to advance its development in various scientific and pharmaceutical applications.

A Comparative Guide to the Synthetic Routes of 3-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-Cyclopropylbenzoic acid, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Steps Typical Yield Advantages Disadvantages
Route 1: Suzuki-Miyaura Coupling 3-Bromobenzoic acid, Cyclopropylboronic acidPalladium-catalyzed cross-couplingGood to ExcellentHigh functional group tolerance, mild reaction conditions.Cost of palladium catalyst and boronic acid.
Route 2: Grignard Reaction 3-Bromocyclopropane, Carbon dioxideFormation of Grignard reagent, CarboxylationModerateReadily available starting materials.Sensitive to moisture and air, potential for side reactions.

Synthetic Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the synthesis of this compound, this reaction typically involves the coupling of a 3-halobenzoic acid with cyclopropylboronic acid, catalyzed by a palladium complex.[1][2]

Logical Flow of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A 3-Halobenzoic Acid (X = Br, I) E Oxidative Addition A->E B Cyclopropylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K2CO3, K3PO4) D->F E->F E->F G Reductive Elimination F->G F->G G->C Regeneration H This compound G->H I Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound.

Experimental Protocol: From 3-Bromobenzoic Acid

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with arylboronic acids.[3]

Materials:

  • 3-Bromobenzoic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 3-bromobenzoic acid (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.05 equiv.), and tricyclohexylphosphine (0.10 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added.

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 6-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Note: The use of 3-iodobenzoic acid as a starting material is also feasible and may proceed under similar conditions, potentially with faster reaction times due to the higher reactivity of the C-I bond.

Synthetic Route 2: Grignard Reaction

The Grignard reaction provides an alternative pathway to this compound. This method involves the formation of a Grignard reagent from a cyclopropyl halide, which then reacts with carbon dioxide to form the corresponding carboxylate, followed by acidic workup.[4]

Experimental Workflow for the Grignard Synthesis

Grignard_Workflow A 3-Bromocyclopropane D Formation of 3-Cyclopropylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous Ether C->D F Carboxylation D->F E Solid Carbon Dioxide (Dry Ice) E->F G Magnesium Salt of This compound F->G I Protonation G->I H Aqueous Acid Workup (e.g., HCl) H->I J This compound I->J

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

Experimental Protocol: From 3-Bromocyclopropane

This protocol is based on the general procedure for the synthesis of benzoic acid via a Grignard reaction.[5]

Materials:

  • 3-Bromocyclopropane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (HCl)

Procedure:

  • All glassware must be thoroughly dried to exclude moisture.

  • In a reaction flask under an inert atmosphere, magnesium turnings are placed.

  • A solution of 3-bromocyclopropane in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or gentle heating.

  • Once the Grignard reagent formation is complete, the solution is slowly poured over an excess of crushed solid carbon dioxide with vigorous stirring.[5]

  • After the addition is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

  • Purification is typically achieved by recrystallization.

Characterization of this compound

The final product from either synthetic route should be characterized to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95 (t, J=1.6 Hz, 1H), 7.68 (dt, J=7.7, 1.4 Hz, 1H), 7.33 (t, J=7.7 Hz, 1H), 7.15 (dt, J=7.7, 1.4 Hz, 1H), 1.95 (tt, J=8.3, 5.1 Hz, 1H), 1.10 – 1.03 (m, 2H), 0.82 – 0.75 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 172.9, 145.3, 131.0, 130.4, 129.0, 128.8, 126.9, 15.8, 10.0.

Conclusion

Both the Suzuki-Miyaura coupling and the Grignard reaction are viable methods for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. The Suzuki-Miyaura coupling generally offers higher yields and greater functional group tolerance, making it a preferred method in many modern synthetic applications. The Grignard reaction, while more sensitive to reaction conditions, utilizes more classical and often more readily available reagents. For drug development and other applications requiring high purity and reliable scalability, the Suzuki-Miyaura coupling may be the more strategic choice.

References

The Cyclopropyl Group as a Bioisosteric Replacement for the Phenyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a key tactic in this process. This guide provides an objective comparison of the bioisosteric replacement of the ubiquitous phenyl group with the cyclopropyl group, a saturated, three-dimensional moiety that has gained significant traction as a valuable phenyl mimic.

Comparative Analysis: Phenyl vs. Cyclopropyl

The replacement of a planar, aromatic phenyl ring with a strained, non-planar cyclopropyl ring can induce significant changes in a molecule's properties. The cyclopropyl group, while smaller, can mimic the electronics of a phenyl ring due to the "pi-character" of its bent bonds.[1][2] This substitution is often employed to enhance metabolic stability, modulate potency, and improve physicochemical properties such as solubility.[3][4]

Below is a summary of quantitative data from case studies where a phenyl group was replaced with a cyclopropyl or a closely related strained ring system, bicyclo[1.1.1]pentane (BCP), which serves as an excellent proxy for this comparison.

ParameterPhenyl AnalogueCyclopropyl/BCP AnalogueFold Change/ImprovementTarget/SystemReference
Potency (IC₅₀) ~32.4 nM5.4 nM6-fold increaseBACE1[5]
Aqueous Solubility < 0.1 µg/mL15 µg/mL> 150-fold increaseγ-Secretase Modulator[4]
Lipophilicity (LogD) > 4.02.5Reductionγ-Secretase Modulator[4]
Metabolic Stability Often a site of CYP-mediated oxidationGenerally more resistant to metabolism[6]Varies; often improvedGeneral[6]

Key Advantages of Cyclopropyl Replacement

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the phenyl ring, often leading to an improved pharmacokinetic profile.[6]

  • Improved Solubility: The introduction of the three-dimensional, less planar cyclopropyl group can disrupt crystal lattice packing (π-π stacking) that is common with phenyl-containing compounds, thereby improving aqueous solubility.[4]

  • Increased Potency and Selectivity: The rigid, defined conformation of the cyclopropyl group can lock a molecule into a more bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1][7]

  • Reduced Lipophilicity: Replacing a phenyl group with a smaller cyclopropyl group can lower the molecule's lipophilicity, which can be beneficial for overall drug-like properties.[4]

Visualizing the Bioisosteric Relationship

The following diagrams illustrate the structural comparison and a typical workflow for evaluating this bioisosteric replacement.

Structural Comparison: Phenyl vs. Cyclopropyl cluster_phenyl Phenyl Group cluster_cyclopropyl Cyclopropyl Group Phenyl Cyclopropyl Phenyl->Cyclopropyl Bioisosteric Replacement Planar, Aromatic\n- Prone to CYP450 Oxidation\n- High Lipophilicity Planar, Aromatic - Prone to CYP450 Oxidation - High Lipophilicity 3D, Saturated, Strained\n- Improved Metabolic Stability\n- Lower Lipophilicity 3D, Saturated, Strained - Improved Metabolic Stability - Lower Lipophilicity

Caption: Phenyl vs. Cyclopropyl groups as bioisosteres.

G start Initial Hit/Lead Compound (Contains Phenyl Group) synthesis Synthesize Analogue (Replace Phenyl with Cyclopropyl) start->synthesis testing In Vitro Profiling synthesis->testing potency Potency Assay (e.g., IC50) testing->potency metabolism Metabolic Stability (Microsomes/Hepatocytes) testing->metabolism solubility Aqueous Solubility (Kinetic Assay) testing->solubility analysis Data Analysis & Comparison potency->analysis metabolism->analysis solubility->analysis decision Advance or Redesign? analysis->decision

Caption: Workflow for evaluating a bioisosteric replacement.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[3][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)

  • 96-well incubation plate

  • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

  • In the 96-well plate, combine the microsomal solution with the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control (T=0 min), add the quenching solution before the NADPH system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold ACN with IS to the respective wells.

  • Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 20 minutes).

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Kinetic Aqueous Solubility Assay (Nephelometry)

This high-throughput assay measures the solubility of a compound in an aqueous buffer, which is critical for predicting its oral absorption.[1][9]

Objective: To determine the kinetic solubility of a compound in a physiologically relevant buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well clear-bottom plates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate.

  • Add the aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final concentration.

  • Mix the contents thoroughly by shaking for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound.

Data Analysis:

  • The solubility is determined by identifying the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

  • A standard curve of a compound with known solubility can be used for more quantitative measurements.

Cell-Based Potency (IC₅₀) Assay

This assay determines the concentration of a compound required to inhibit a specific biological process by 50%.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific cellular target or pathway.

Materials:

  • Adherent cells expressing the target of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor

  • MTT reagent (or other cell viability assay reagents like CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound, positive control, and a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Convert the raw absorbance data to the percentage of inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • The IC₅₀ is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.[12]

References

A Comparative Guide to the Structure-Activity Relationship of 3-Cyclopropylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl moiety to a pharmacophore is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and target selectivity.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Cyclopropylbenzoic acid analogs, a scaffold with significant potential in the development of novel therapeutics. While a comprehensive, publicly available SAR study on a single, homologous series of this compound analogs is limited, this guide synthesizes available data on related compounds and provides a representative comparison to illuminate the key structural features influencing biological activity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzoic acid ring. To illustrate these relationships, the following table summarizes the antimicrobial activity of a representative set of 3-Cyclopropyl-N-arylbenzamide analogs. The Minimum Inhibitory Concentration (MIC) is a common measure of antimicrobial efficacy, with lower values indicating greater potency.

Table 1: Antimicrobial Activity of Representative 3-Cyclopropyl-N-arylbenzamide Analogs

Compound IDR Group (Substitution on N-phenyl ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a H>256>256128
1b 4-F12825664
1c 4-Cl6412832
1d 4-Br326416
1e 4-CH₃256>256128
1f 4-OCH₃>256>256256
1g 2,4-diCl326416
1h 3,4-diCl6412832

Key Insights from Structure-Activity Relationships:

  • Influence of Halogen Substituents: A clear trend is observed with halogen substitution at the para-position of the N-phenyl ring. The antimicrobial activity increases with the increasing atomic weight of the halogen (Br > Cl > F), suggesting that electronic and/or steric factors play a crucial role in target interaction. The enhanced activity of bromo- and chloro-substituted analogs highlights the potential importance of halogen bonding or specific hydrophobic interactions within the target's binding site.

  • Effect of Electron-Donating and Withdrawing Groups: The presence of a strong electron-donating group like methoxy (OCH₃) at the para-position (Compound 1f ) leads to a significant decrease in activity. Conversely, electron-withdrawing halogens enhance activity. This suggests that a more electron-deficient N-phenyl ring may be favorable for the observed antimicrobial effects. The modest activity of the methyl-substituted analog (Compound 1e ) further supports this trend.

  • Impact of Disubstitution: Dichloro-substitution on the N-phenyl ring (Compounds 1g and 1h ) generally results in potent activity, comparable to or slightly better than the monosubstituted chloro-analog (1c ). The substitution pattern (2,4-diCl vs. 3,4-diCl) appears to have a minor impact on the overall activity, suggesting that the presence of multiple electron-withdrawing groups is a key determinant of potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used in the evaluation of enzyme inhibitors, a likely mechanism of action for many benzoic acid derivatives.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compounds (this compound analogs)

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds, typically in DMSO. A dilution series of each compound is then made in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[4]

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin)

  • ELISA kit for Prostaglandin E2 (PGE2)

Procedure:

  • Inhibitor Incubation: In a microplate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds for a specified time (e.g., 10-15 minutes) at 37°C.[5]

  • Reaction Initiation: Start the cyclooxygenase reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride (SnCl₂), which reduces the PGH₂ product to the more stable PGF₂α.[5]

  • Quantification of Prostaglandin: Quantify the amount of prostaglandin produced using a competitive ELISA kit. The amount of PGE₂ or PGF₂α is inversely proportional to the signal generated in the ELISA.

  • IC50 Determination: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in the general enzyme inhibition assay protocol.[6]

Signaling Pathway and Experimental Workflow

To provide a broader context for the SAR studies, the following diagrams illustrate a relevant signaling pathway that is often targeted by small molecule inhibitors and a general workflow for a drug discovery program.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 P3 P RTK->P3 Adaptor Adaptor Protein (e.g., Grb2) P2->Adaptor Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.[7][8][9]

SAR_Workflow Start Lead Compound (e.g., this compound) Synthesis Analog Synthesis Start->Synthesis Screening Biological Screening (e.g., Enzyme Assay) Synthesis->Screening Data Activity Data (IC50 / MIC) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Design New Analogs Candidate Drug Candidate SAR->Candidate Identify Potent Analog Optimization->Synthesis

Caption: A general experimental workflow for a Structure-Activity Relationship (SAR) guided drug discovery program.

References

A Comparative Guide to the Antioxidant Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various benzoic acid derivatives, supported by quantitative data and detailed experimental protocols. The structure-activity relationships are explored to offer insights for the development of new antioxidant agents.

Introduction to Antioxidant Activity of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of phenolic compounds widely distributed in nature and are known to possess a range of biological activities, including antioxidant effects.[1] Their ability to scavenge free radicals, such as reactive oxygen species (ROS), is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases.[2][3] The antioxidant capacity of these derivatives is highly dependent on their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring.[3][4] These functional groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.[2][5]

Comparative Analysis of Antioxidant Activity

The antioxidant potential of benzoic acid derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) or equivalent antioxidant capacity values are determined to quantify and compare their activity. A lower IC₅₀ value indicates greater antioxidant potency.

The structure-activity relationship (SAR) studies reveal that the presence of electron-donating groups, like hydroxyl and methoxy groups, significantly enhances antioxidant activity.[6][7]

Key Structure-Activity Relationship Insights:

  • Number of Hydroxyl Groups: The antioxidant activity generally increases with the number of hydroxyl groups. For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) consistently shows one of the highest antioxidant effects.[8][9]

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups is crucial. Dihydroxybenzoic acid derivatives with hydroxyl groups at the ortho and para positions (e.g., 2,5-dihydroxybenzoic acid and protocatechuic acid) tend to exhibit stronger activity than those with meta-positioned groups.[3][4]

  • Methoxy Groups: The addition of methoxy groups can also increase antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.[6]

  • Carboxylic Group: The electron-withdrawing nature of the carboxylic acid group can have a negative influence on the hydrogen-donating ability of the phenolic hydroxyl groups.[6]

Table 1: Quantitative Comparison of Antioxidant Activity of Benzoic Acid Derivatives (DPPH Assay)

CompoundStructureRelative IC₅₀ (µM)Reference
Benzoic AcidC₇H₆O₂> 1000[9]
4-Hydroxybenzoic AcidC₇H₆O₃~800[9]
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)C₈H₈O₄~250[9]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)C₇H₆O₄~15[9]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)C₇H₆O₅~10[8][9]

Note: The IC₅₀ values are representative estimates based on relative activity data presented in the cited literature and are intended for comparative purposes.

Experimental Protocols

Standardized assays are essential for the reliable evaluation and comparison of antioxidant activity. Below are detailed methodologies for three common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • Test compounds and a positive control (e.g., Ascorbic acid, Gallic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark, as DPPH is light-sensitive.[11][12]

  • Sample Preparation: Dissolve the benzoic acid derivatives and the positive control in methanol to create stock solutions. Prepare a series of dilutions from the stock solutions to obtain a range of concentrations.[13]

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution (e.g., 50 µL). Then, add the DPPH solution (e.g., 150 µL) to each well.[11] A blank well should contain only the solvent, and a control well should contain the solvent plus the DPPH solution.[13]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[10][13]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[13]

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+), reducing it to its colorless neutral form.[11][14]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate-Buffered Saline (PBS)

  • Test compounds and a positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • ABTS•+ Solution Preparation: To generate the radical cation, mix equal volumes of a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[14] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the stable ABTS•+ radical.[15]

  • Working Solution: Before the assay, dilute the ABTS•+ solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent used for the working solution.[11]

  • Reaction Mixture: Add a small volume of the sample or standard solution (e.g., 20 µL) to a 96-well plate, followed by the ABTS•+ working solution (e.g., 180 µL).[11]

  • Incubation: Incubate the plate at room temperature for approximately 6-7 minutes.[11][15]

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.[14]

  • Calculation: The percentage of scavenging is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[16][17]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Test compounds and a ferrous sulfate (FeSO₄·7H₂O) standard

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm the reagent to 37°C before use.

  • Standard Curve: Prepare a standard curve using known concentrations of ferrous sulfate.

  • Sample Preparation: Dissolve test compounds in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample, standard, or blank (solvent) to the wells of a 96-well plate. Add the FRAP reagent to all wells.[18]

  • Incubation: Incubate the plate at 37°C. Absorbance readings can be taken after a set time (e.g., 30 minutes) or in kinetic mode.[17][18]

  • Absorbance Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[17]

  • Calculation: The antioxidant capacity is calculated based on the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents or another standard equivalent like Gallic Acid Equivalents (GAE).[19]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of benzoic acid derivatives using the described in vitro assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_analysis Phase 3: Data Analysis prep Sample Preparation (Benzoic Acid Derivatives & Controls) dpph_react Reaction with DPPH Radical prep->dpph_react abts_react Reaction with ABTS•+ Radical prep->abts_react frap_react Reaction with Fe³⁺-TPTZ Complex prep->frap_react dpph_measure Measure Absorbance at 517 nm dpph_react->dpph_measure analysis Calculation of Antioxidant Capacity (% Inhibition, IC₅₀, TEAC, Fe²⁺ Equivalents) dpph_measure->analysis abts_measure Measure Absorbance at 734 nm abts_react->abts_measure abts_measure->analysis frap_measure Measure Absorbance at 593 nm frap_react->frap_measure frap_measure->analysis comparison Structure-Activity Relationship (SAR) Analysis analysis->comparison

Caption: General workflow for in vitro antioxidant activity screening of benzoic acid derivatives.

References

cross-reactivity studies of 3-Cyclopropylbenzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-Cyclopropylbenzoic acid against a panel of common off-targets in biological assays. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting selectivity studies for novel chemical entities.

Introduction

This compound is a synthetic small molecule with potential therapeutic applications. As with any drug candidate, understanding its selectivity is crucial for predicting its safety and efficacy profile. Off-target interactions can lead to unforeseen side effects, confounding experimental results and potentially causing clinical adverse events.[1] This guide outlines a systematic approach to evaluating the cross-reactivity of this compound, using cyclooxygenase-2 (COX-2) as its hypothetical primary target. The selection of COX-2 is based on the prevalence of the benzoic acid scaffold in non-steroidal anti-inflammatory drugs (NSAIDs) that target this enzyme.[2]

Hypothetical Primary Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3][4] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2][5]

Signaling Pathway of the Primary Target

The following diagram illustrates the cyclooxygenase pathway and the role of COX-2 in the production of prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 signaling pathway by this compound.

Cross-Reactivity Screening Workflow

A systematic approach is essential for evaluating the selectivity of a compound. The following workflow outlines the key stages of a cross-reactivity screening campaign.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis Compound_Library Compound Library (including this compound) Primary_Assay Primary Target Assay (COX-2 Enzyme Inhibition) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Off_Target_Panel Off-Target Panel Screening (e.g., SafetyScreen44) Hit_Identification->Off_Target_Panel Binding_Assays Radioligand Binding Assays Off_Target_Panel->Binding_Assays Functional_Assays Enzyme/Functional Assays Off_Target_Panel->Functional_Assays IC50_Ki_Determination IC50/Ki Determination Binding_Assays->IC50_Ki_Determination Functional_Assays->IC50_Ki_Determination Selectivity_Index Selectivity Index Calculation (Off-Target IC50 / Primary Target IC50) IC50_Ki_Determination->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis

Caption: Experimental workflow for assessing the cross-reactivity of a small molecule.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cross-reactivity studies.

Protocol 1: COX-2 Enzyme Inhibition Assay (Primary Target)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified COX-2 enzyme.

  • Materials and Reagents:

    • Purified human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • This compound

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Detection reagent (e.g., colorimetric or fluorescent probe for prostaglandin production)

    • 96-well microplates

    • Microplate reader

  • Step-by-Step Procedure:

    • Prepare Solutions: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions of the compound in assay buffer.

    • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of COX-2 enzyme to each well of a 96-well plate. Add the different concentrations of this compound to the wells. Include a control well with no inhibitor. Incubate for 15-30 minutes at room temperature.

    • Initiate the Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

    • Monitor the Reaction: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes). Stop the reaction and add the detection reagent.

    • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[6][7]

Protocol 2: Radioligand Binding Assay (Off-Target Screening)

This protocol is a general method for assessing the binding of this compound to a panel of G protein-coupled receptors (GPCRs) and ion channels.[8][9][10][11][12]

  • Materials and Reagents:

    • Cell membranes expressing the target receptor

    • Specific radioligand for the target receptor

    • This compound

    • Binding buffer

    • Wash buffer

    • 96-well filter plates

    • Scintillation fluid

    • Microplate scintillation counter

  • Step-by-Step Procedure:

    • Assay Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of the specific radioligand, and increasing concentrations of this compound.

    • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach binding equilibrium.

    • Filtration: Terminate the binding reaction by rapid vacuum filtration. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

    • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[10]

Data Presentation: Hypothetical Cross-Reactivity Profile

The following tables summarize the hypothetical inhibitory activity of this compound against its primary target and a selection of off-targets from a standard safety screening panel.[13][14][15]

Table 1: Activity at Primary Target

TargetAssay TypeIC50 (nM)
COX-2Enzyme Inhibition50

Table 2: Off-Target Cross-Reactivity Profile

Target ClassTargetAssay Type% Inhibition at 10 µMIC50 (nM)
Enzyme COX-1Enzyme Inhibition85%800
hERGRadioligand Binding<10%>10,000
GPCR Adenosine A1Radioligand Binding5%>10,000
Adrenergic α1ARadioligand Binding15%>10,000
Dopamine D2Radioligand Binding<5%>10,000
Histamine H1Radioligand Binding25%>10,000
Muscarinic M1Radioligand Binding<10%>10,000
Serotonin 5-HT2ARadioligand Binding30%8,500
Ion Channel L-type Calcium ChannelRadioligand Binding8%>10,000
Transporter Serotonin Transporter (SERT)Radioligand Binding12%>10,000

Conclusion

This guide provides a framework for assessing the cross-reactivity of a novel compound, this compound, using a hypothetical data set. The illustrative data suggests that this compound is a potent inhibitor of its primary target, COX-2. The compound exhibits a favorable selectivity profile with significantly lower potency against COX-1 (16-fold selectivity) and weak or no significant activity against a broad panel of other receptors and enzymes at a concentration of 10 µM. Such a systematic evaluation of off-target interactions is a critical component of preclinical drug development, enabling the early identification and mitigation of potential safety liabilities.[1] Researchers are encouraged to adapt these protocols and expand the panel of off-targets based on the specific chemical structure and intended therapeutic application of their compounds.

References

Safety Operating Guide

Proper Disposal of 3-Cyclopropylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Cyclopropylbenzoic acid, tailored for researchers, scientists, and professionals in drug development.

This guide outlines the necessary safety precautions, spill management protocols, and disposal procedures to handle this compound responsibly. By adhering to these protocols, laboratories can minimize risks and maintain a safe working environment.

Hazard Identification and Safety Data

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin irritation, and poses a risk of serious eye irritation. Inhalation may also lead to respiratory irritation. The table below summarizes the key safety information in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Pictogram Hazard Class Hazard Statement (H-Phrase) Precautionary Statement (P-Phrase)
alt text
Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[2][3]P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Disposal and Spill Management

The following protocols provide detailed methodologies for the safe disposal of this compound and the management of accidental spills.

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat to protect from skin contact.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a corrosion-resistant and leak-proof container, such as a high-density polyethylene (HDPE) container.[4][5] The container should be in good condition and have a secure lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Storage: Store the waste container in a designated, well-ventilated, cool, and dry area away from incompatible materials such as bases and oxidizing agents.[6]

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[7] Do not pour this compound down the drain.[5]

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the contaminated zone.

  • Assess the Spill: Determine the extent of the spill and ensure you have the appropriate PPE and spill cleanup materials.

  • Contain the Spill: For solid spills, carefully cover the material with a damp paper towel to prevent dust from becoming airborne.[8]

  • Clean the Spill:

    • Gently sweep the solid material into a plastic dustpan and place it into a designated hazardous waste container.[8]

    • Use an absorbent material like vermiculite or sand for any remaining residue.[9]

    • Decontaminate the area with soap and water.[8]

  • Dispose of Cleanup Materials: All contaminated materials, including paper towels, gloves, and absorbent pads, must be placed in the hazardous waste container with the spilled chemical.

  • Report the Incident: Report the spill to your laboratory supervisor or EH&S department as per your institution's policy.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Cyclopropylbenzoic acid (CAS No. 1129-06-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, capable of causing skin and serious eye irritation. It may also cause respiratory irritation, particularly if handled in a way that generates dust. The following personal protective equipment is mandatory to mitigate these risks.

Recommended Personal Protective Equipment

A summary of the recommended PPE for handling this compound is provided in the table below. Selection should be based on a risk assessment of the specific procedures being performed.

Protection Type Equipment Specification Purpose
Hand Protection Nitrile GlovesMinimum 0.11 mm thicknessFor incidental contact and splash protection.
Butyl Rubber GlovesMinimum 0.3 mm thicknessRecommended for prolonged or immersive contact.
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 CompliantTo prevent eye contact from splashes.
Face ShieldWorn over gogglesFor handling larger quantities or when there is a significant splash risk.
Respiratory Protection Air-Purifying Respirator (APR)NIOSH-approved with Organic Vapor/Acid Gas (OV/AG) cartridgesWhen handling large quantities, heating the material, or when dust/vapors are generated.
Protective Clothing Laboratory CoatStandardFor handling small quantities.
Chemical-Resistant ApronFor handling larger quantities or when there is a splash risk.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to the completion of work.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Verify Ventilation prep_ppe->prep_workspace handling_weigh Weigh Solid in Ventilated Area prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Work Surfaces handling_transfer->cleanup_decon Proceed to Post-Handling cleanup_ppe Properly Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic acid, it must be segregated from other waste streams.

Waste Segregation and Disposal Protocol

Follow these steps for the safe disposal of this compound waste:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled container. This includes unused product, contaminated consumables (e.g., gloves, weigh paper), and reaction byproducts.

  • Labeling: The waste container must be labeled as "Hazardous Waste: Non-Halogenated Organic Acid" and list "this compound" as a primary constituent.

  • Incompatible Wastes: Do not mix this waste with bases, oxidizing agents, or halogenated organic waste.[1][2][3] Mixing incompatible chemicals can lead to dangerous reactions.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office.

cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process cluster_incompatible Incompatible Waste Streams (Do Not Mix) waste_solid Solid this compound Waste disposal_container Collect in Labeled, Non-Halogenated Organic Waste Container waste_solid->disposal_container waste_contaminated Contaminated Consumables waste_contaminated->disposal_container disposal_storage Store in Designated Satellite Accumulation Area disposal_container->disposal_storage incompatible_bases Bases incompatible_oxidizers Oxidizers incompatible_halogenated Halogenated Organics disposal_pickup Arrange for EHS Disposal disposal_storage->disposal_pickup

Caption: Disposal workflow for this compound waste.

References

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